(Benzylamine)trifluoroboron
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
phenylmethanamine;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.BF3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFHTRSHNGOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061016 | |
| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
696-99-1 | |
| Record name | (Benzenemethanamine)trifluoroboron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (benzylamine)trifluoroboron | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.731 | |
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Foundational & Exploratory
(Benzylamine)trifluoroboron discovery and synthesis history
An In-depth Technical Guide on the Discovery and Synthesis of (Benzylamine)trifluoroboron
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a Lewis acid-base adduct formed from benzylamine and boron trifluoride, is a stable crystalline solid with applications in organic synthesis and materials science. This document provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. It includes a thorough compilation of its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its preparation using boron trifluoride etherate. The underlying principles of its formation and structural characteristics are also discussed.
Introduction and Historical Context
The study of boron-nitrogen compounds has a rich history, dating back to the early 19th century with the discovery of ammonia-trifluoroborane. However, the systematic investigation of amine-borane adducts gained significant momentum in the 20th century, with pioneering work by chemists like Herbert C. Brown.[1] These adducts are formed through the coordination of a Lewis basic amine with a Lewis acidic borane.
This compound is a classic example of such an adduct. In this compound, the lone pair of electrons on the nitrogen atom of benzylamine forms a dative bond with the electron-deficient boron atom of boron trifluoride (BF₃).[2] This interaction satisfies the octet rule for the boron atom, resulting in a stable tetrahedral geometry around it. The formation of this adduct is a thermodynamically favorable and rapid reaction.[3]
Synthesis of this compound
The primary method for synthesizing this compound is the direct reaction between benzylamine and boron trifluoride. Due to the hazardous nature of gaseous boron trifluoride, the synthesis is most conveniently and safely carried out using a stabilized liquid precursor, boron trifluoride diethyl etherate (BF₃·OEt₂).
Reaction Principle
The synthesis involves the displacement of the diethyl ether ligand from the boron trifluoride etherate complex by the stronger Lewis base, benzylamine. The reaction proceeds as follows:
C₆H₅CH₂NH₂ + BF₃·OEt₂ → C₆H₅CH₂NH₂·BF₃ + (C₂H₅)₂O
This reaction is typically exothermic and results in the precipitation of the solid this compound adduct from the reaction mixture.
Experimental Protocol
The following protocol is adapted from general procedures for the synthesis of N-heterocyclic-BF₃ adducts.[4]
Materials:
-
Benzylamine (C₆H₅CH₂NH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Septum
-
Ice bath
-
Cannula or syringe for liquid transfer
-
Vacuum line
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve benzylamine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.1 equivalents) dropwise to the stirred solution via syringe.
-
A white precipitate of this compound should form upon addition.
-
Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for an additional 1-2 hours.
-
The resulting solid product can be isolated by filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain pure this compound.
Physicochemical and Spectroscopic Data
This compound is typically a white crystalline solid.[5] A summary of its known and estimated physicochemical and spectroscopic properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉BF₃N | [5] |
| Molecular Weight | 174.96 g/mol | [6] |
| Appearance | White crystalline solid or colorless to light yellow oily liquid | [3][7] |
| Melting Point | Not definitively reported; similar adducts melt in the 85-95 °C range. | [2] |
| Boiling Point | 185 °C at 760 mmHg | [8] |
| Density | 1.43 g/cm³ at 20°C | [5] |
| ¹¹B NMR Chemical Shift | Estimated between -1 and +1 ppm (relative to BF₃·OEt₂ at 0 ppm) | [9] |
Note on ¹¹B NMR: The ¹¹B NMR chemical shift is a key indicator of the formation of the tetracoordinate boron center in the adduct. For BF₃ adducts with nitrogen donors, the chemical shift is typically observed in a narrow range around 0 ppm when referenced to external BF₃·OEt₂.
Visualization of Synthesis Workflow
The synthesis of this compound from benzylamine and boron trifluoride etherate can be represented by the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a readily synthesized and stable Lewis acid-base adduct with a well-established chemistry. Its preparation from benzylamine and boron trifluoride etherate provides a safe and efficient route for its production in a laboratory setting. The characterization of this compound, particularly by ¹¹B NMR spectroscopy, confirms the formation of the dative boron-nitrogen bond. This technical guide provides researchers and professionals in drug development and materials science with the essential historical, theoretical, and practical knowledge required for the synthesis and handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Why does boron trifluoride behave as a Lewis acid? - askIITians [askiitians.com]
- 3. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 8. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
(Benzylamine)trifluoroboron (CAS 696-99-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzylamine)trifluoroboron, with CAS number 696-99-1, is a Lewis acid-base adduct formed between benzylamine and boron trifluoride. This white crystalline solid is a versatile reagent in organic chemistry, primarily utilized as a catalyst and as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a compound of interest in various chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on technical details relevant to research and development.
Core Properties
This compound is typically a white to light yellow crystalline solid.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 696-99-1 | [1][2][][4][5][6][7] |
| Molecular Formula | C₇H₉BF₃N | [2][][5] |
| Molecular Weight | 174.96 g/mol | [2][] |
| Appearance | White to light yellow crystalline solid | [1][5] |
| Melting Point | ~135 °C | |
| Boiling Point | 185 °C at 760 mmHg | [2] |
| Density | 1.43 g/cm³ | |
| Solubility | Soluble in organic solvents | [1] |
| Vapor Pressure | 0.713 mmHg at 25 °C | [2] |
Synthesis
The principal method for synthesizing this compound is through the direct reaction of its constituent Lewis acid, boron trifluoride (BF₃), and Lewis base, benzylamine (C₆H₅CH₂NH₂).[1] This reaction is a classic example of Lewis acid-base adduct formation, where the lone pair of electrons on the nitrogen atom of benzylamine is donated to the electron-deficient boron atom of boron trifluoride.[1]
Experimental Protocol: Synthesis via Boron Trifluoride Etherate
A common and more manageable laboratory-scale synthesis involves the use of boron trifluoride etherate (BF₃·OEt₂), which is a stabilized liquid source of BF₃.[1]
Materials:
-
Benzylamine
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath with stirring.
-
Add boron trifluoride etherate dropwise to the stirred solution via a dropping funnel.
-
The this compound adduct will precipitate out of the solution as a white solid.
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield pure this compound.
Characterization: The resulting product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications
This compound is primarily used as a catalyst in various organic reactions.[1] Its Lewis acidic nature allows it to activate substrates in reactions such as:
-
Esterification
-
Hydrogenation
-
Addition reactions
-
Oxidation reactions[1]
It has also been noted for its use as a pharmaceutical intermediate, although specific examples of its incorporation into final drug products are not widely documented in available literature.[5]
Safety Information
This compound is classified as harmful if swallowed and causes serious eye irritation. It is also considered harmful to aquatic life with long-lasting effects.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H319: Causes serious eye irritation
-
H412: Harmful to aquatic life with long lasting effects
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Signaling Pathways and Biological Activity
Currently, there is no available scientific literature that describes the involvement of this compound in specific biological signaling pathways or details its mechanism of action in a biological context. Its primary role is established as a reagent and catalyst in chemical synthesis rather than as a biologically active molecule. Therefore, a diagrammatic representation of a signaling pathway is not applicable to this compound based on current knowledge. The provided diagram illustrates the chemical synthesis workflow, which is the most relevant logical process for this substance.
References
(Benzylamine)trifluoroboron molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of (Benzylamine)trifluoroboron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, a classic example of a Lewis acid-base adduct. This document details the synthesis, structural characteristics, and bonding nature of the compound, supported by experimental and computational insights.
Introduction
This compound, with the chemical formula C₇H₉BF₃N, is a stable adduct formed between the Lewis acid boron trifluoride (BF₃) and the Lewis base benzylamine (C₆H₅CH₂NH₂)[1]. The formation of this complex involves the donation of the lone pair of electrons from the nitrogen atom of benzylamine to the empty p-orbital of the boron atom in boron trifluoride, resulting in the formation of a dative N→B bond[1]. This interaction significantly alters the geometry and electronic properties of both precursor molecules, leading to a stable, tetrahedrally coordinated boron center[1]. Understanding the structure and bonding of this adduct is crucial for its application as a catalyst and reagent in organic synthesis.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the direct reaction of benzylamine with a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂)[1]. This reaction is a classic Lewis acid-base adduct formation and is generally a high-yielding process.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Benzylamine (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula or dropping funnel
Procedure:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Benzylamine (1.0 equivalent) is dissolved in anhydrous diethyl ether (approximately 0.5 M solution) in the Schlenk flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath with stirring.
-
Boron trifluoride diethyl etherate (1.0 equivalent) is added dropwise to the stirred solution of benzylamine via a cannula or a dropping funnel over a period of 15-20 minutes.
-
Upon addition, a white precipitate of this compound typically forms.
-
After the complete addition of BF₃·OEt₂, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another 1-2 hours.
-
The resulting white solid is collected by filtration under an inert atmosphere, for example, using a Schlenk filter.
-
The collected solid is washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
The product is dried under high vacuum to yield this compound as a white crystalline solid[1].
Caption: Formation of the N→B dative bond.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound in solution.
NMR Spectroscopy
-
¹H NMR: The formation of the adduct leads to a downfield shift of the protons on the benzylamine moiety, particularly the methylene (-CH₂-) and amine (-NH₂) protons, due to the deshielding effect of the electron-withdrawing BF₃ group.
-
¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. In free BF₃, the ¹¹B NMR signal is a sharp singlet. Upon formation of the tetrahedral adduct, the signal shifts significantly and often broadens due to quadrupolar relaxation. The chemical shift for four-coordinate boron in amine adducts typically appears in the range of δ = -5 to +5 ppm.
-
¹⁹F NMR: The fluorine atoms in the BF₃ unit also experience a change in their chemical environment upon adduct formation. A single resonance is expected for the three equivalent fluorine atoms, and its chemical shift will differ from that of free BF₃·OEt₂.
| Nucleus | Free Reagent | Adduct (Typical Range) |
| ¹¹B | BF₃·OEt₂: ~0 ppm | -5 to +5 ppm |
| ¹⁹F | BF₃·OEt₂: ~ -153 ppm | Varies with amine |
Table 2: Typical ¹¹B and ¹⁹F NMR Chemical Shift Ranges.
Experimental Protocol: NMR Characterization
Instrumentation:
-
NMR spectrometer operating at a suitable frequency for ¹H, ¹¹B, and ¹⁹F nuclei (e.g., 400 MHz for ¹H).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the solvent is anhydrous to prevent decomposition of the adduct.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹¹B NMR: Acquire a one-dimensional boron spectrum. An external reference such as BF₃·OEt₂ can be used.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
Computational Chemistry Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and bonding of Lewis acid-base adducts. [2]
Computational Methods
DFT calculations can be employed to:
-
Optimize the geometry of the this compound adduct to predict bond lengths and angles.
-
Calculate the vibrational frequencies to compare with experimental IR spectra.
-
Determine the bond dissociation energy (BDE) of the N→B dative bond.
-
Analyze the charge distribution (e.g., using Natural Bond Orbital analysis) to quantify the extent of charge transfer from the amine to the BF₃ moiety.
A typical computational workflow for studying the this compound adduct is illustrated below.
Workflow for DFT Calculations
References
(Benzylamine)trifluoroboron Lewis acid-base adduct formation
An In-depth Technical Guide on the Formation of the (Benzylamine)trifluoroboron Lewis Acid-Base Adduct
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the this compound adduct, a classic example of a Lewis acid-base complex. The formation of this adduct involves the reaction between the Lewis acid, boron trifluoride (BF₃), and the Lewis base, benzylamine. This document details the core principles of its synthesis, presents key quantitative data, outlines detailed experimental protocols, and discusses its relevance within the field of drug development. The guide is intended to be a practical resource for professionals in chemistry and pharmaceuticals, offering both foundational knowledge and actionable experimental details.
Introduction to Lewis Acid-Base Adducts
A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. When these two species react, they can form a single, larger molecule known as a Lewis acid-base adduct (or complex)[1]. This process involves the formation of a coordinate covalent bond, where one reactant provides both electrons for the new bond[2].
The this compound adduct (C₇H₉BF₃N) is a well-characterized example of this interaction. It is formed from the potent Lewis acid boron trifluoride (BF₃) and the nitrogen-based Lewis base benzylamine (C₆H₅CH₂NH₂)[2]. In this adduct, the lone pair of electrons on the nitrogen atom of benzylamine is donated to the electron-deficient boron atom of BF₃, creating a stable N→B dative bond[2]. This adduct serves as an excellent model for understanding the properties and reactivity of boron trifluoride-amine complexes[2].
Synthesis and Mechanism
The primary and most direct method for synthesizing this compound is through the direct combination of its constituent components[2]. The reaction is thermodynamically favorable and rapid, typically not requiring any catalytic enhancement due to the strong affinity between the reactants[2].
Mechanism: The formation of the adduct proceeds via a classic Lewis acid-base interaction. The nitrogen atom in benzylamine possesses a non-bonding electron pair, which it donates to the empty p-orbital of the boron atom in boron trifluoride[2]. This electron donation results in the formation of the stable dative bond, completing the octet of the boron atom and neutralizing the formal charges.
Frequently, a stabilized source of boron trifluoride is used, such as boron trifluoride etherate (BF₃·OEt₂). In this case, the synthesis involves the displacement of the diethyl ether ligand by benzylamine, which is a stronger Lewis base[2]. This approach allows the reaction to be conducted under standard laboratory conditions without the need for specialized gas-handling equipment[2].
Quantitative Data
The following tables summarize the key physical, chemical, and thermodynamic properties of the this compound adduct and its constituents.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Compound Formula | C₇H₉BF₃N | [3] |
| Molecular Weight | 174.96 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 185°C at 760 mmHg | [3] |
| Vapor Pressure | 0.713 mmHg at 25°C | [3] |
| Density | 1.43 g/cm³ at 20°C | [4] |
| Flash Point | 60°C | [3] |
| CAS Number | 696-99-1 | [5] |
| Acute Toxicity (LD50, Oral, Rat) | 1052 mg/kg | [6] |
Table 2: Enthalpies of Adduct Formation with BF₃
| Lewis Base | −ΔH (kJ·mol⁻¹) Experimental in DCM | −ΔH (kJ·mol⁻¹) Calculated (Gas-phase, G4*) | Reference |
| Trimethylamine | 139.5 ± 1.8 | 126.4 | [8] |
| Pyridine | 128.1 ± 0.5 | 100.4 | [8] |
| Acetonitrile | 60.4 ± 0.5 | 32.3 | [8] |
| Tetrahydrofuran | 90.4 ± 0.3 | 74.8 | [8] |
| Acetone | 76.0 ± 0.2 | 54.2 | [8] |
| Ethyl acetate | 75.6 ± 0.3 | 55.9 | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes the synthesis via the displacement of diethyl ether from boron trifluoride etherate.
Materials and Reagents:
-
Benzylamine (C₆H₅CH₂NH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Büchner funnel and filter paper
Workflow Diagram:
Caption: Experimental workflow for adduct synthesis.
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 equiv) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere until the temperature equilibrates to 0°C.
-
Addition of BF₃ Source: Add boron trifluoride diethyl etherate (1.05 equiv) to the dropping funnel. Add the BF₃·OEt₂ dropwise to the stirred benzylamine solution over 30 minutes. The reaction is exothermic.
-
Reaction: A white crystalline solid is expected to precipitate during the addition[9]. After the addition is complete, stir the mixture at 0°C for an additional hour, then remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the consumption of the benzylamine starting material[9].
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid product with two portions of cold anhydrous hexane to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum to yield pure this compound.
Characterization
The identity and purity of the synthesized adduct should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for characterizing the adduct. The chemical shift of the boron nucleus in ¹¹B NMR is particularly sensitive to its coordination environment and can confirm the formation of the N→B bond[2].
-
Mass Spectrometry (MS): To confirm the molecular weight of the adduct.
-
Melting Point (M.P.) Analysis: To assess the purity of the crystalline product.
Visualization of the Adduct Formation
The following diagram illustrates the core chemical transformation in the formation of the this compound adduct.
Caption: Formation of the N→B dative bond.
Applications in Drug Development
Boron-containing compounds and Lewis acids like BF₃ play a significant role in modern medicinal chemistry and drug development.
-
Catalysis in Pharmaceutical Synthesis: Boron trifluoride and its complexes are powerful Lewis acid catalysts used to enhance reaction rates and improve yields in the synthesis of various pharmaceutical compounds, including antibiotics and vitamins[10]. The this compound adduct itself can serve as a catalyst in certain organic reactions[2].
-
Boron in Medicinal Chemistry: The incorporation of boron into drug candidates is a growing field. The unique properties of boron, such as its electrophilicity and ability to form stable covalent bonds, have been exploited to design potent enzyme inhibitors[11]. The FDA-approved drug Bortezomib (Velcade), a boronic acid-containing proteasome inhibitor, highlights the therapeutic potential of organoboron compounds[11].
-
Role of Fluorine: The trifluoro- moiety (BF₃) is also significant. Incorporating fluorine or trifluoromethyl (-CF₃) groups is a crucial strategy in modern drug design. These groups can enhance a compound's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile[12].
References
- 1. Illustrated Glossary of Organic Chemistry - Lewis acid-base adduct (Lewis acid-base complex) [chem.ucla.edu]
- 2. This compound | 696-99-1 | Benchchem [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound CAS#: 696-99-1 [m.chemicalbook.com]
- 5. Benzylamine Trifluoroboron China Manufacturers & Suppliers & Factory [tianfuchem.com]
- 6. This compound | CAS#:696-99-1 | Chemsrc [chemsrc.com]
- 7. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
A Comprehensive Technical Guide to the Synthesis of (Benzylamine)trifluoroboron
Abstract
This technical guide provides an in-depth overview of the synthesis of (benzylamine)trifluoroboron, a classic Lewis acid-base adduct. The primary synthetic route involves the direct reaction between benzylamine and a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂), which is more manageable than gaseous boron trifluoride.[1] This document furnishes detailed experimental protocols, summarizes key quantitative data, and outlines the necessary safety precautions for handling the involved reagents. The formation of the stable N→B dative bond is a thermodynamically favorable and rapid reaction that does not require catalysis.[1] The resulting product, this compound, is a valuable reagent and catalyst in various organic transformations.[1][2]
Introduction to this compound
This compound (C₇H₉BF₃N) is a well-characterized organoboron compound formed from the reaction of the Lewis base benzylamine with the Lewis acid boron trifluoride.[1] In this adduct, the nitrogen atom of benzylamine donates its lone pair of electrons to the electron-deficient boron atom of BF₃, forming a stable, tetrahedral coordinate covalent bond (N→B).[1][3][4] The compound typically presents as a white crystalline solid, although it has also been described as a colorless to light yellow oily liquid.[1][2][5][6] Its utility spans various organic reactions, including hydrogenations and additions, where it can function as a catalyst.[1][2]
Synthesis Pathway and Mechanism
The synthesis is a direct and efficient Lewis acid-base adduct formation.[1] The reaction is highly favorable and proceeds rapidly upon mixing the components.
-
Lewis Base: Benzylamine (C₆H₅CH₂NH₂)
-
Lewis Acid: Boron Trifluoride (BF₃)
For practical laboratory synthesis, the highly toxic and difficult-to-handle gaseous BF₃ is often replaced by its stabilized liquid complex, boron trifluoride diethyl etherate (BF₃·OEt₂).[1] In this process, the stronger Lewis base, benzylamine, displaces the diethyl ether ligand to form the more stable amine adduct.[1]
The reaction is as follows: C₆H₅CH₂NH₂ + BF₃·OEt₂ → C₆H₅CH₂NH₂·BF₃ + Et₂O
Data Summary
All relevant quantitative and qualitative data for the key compound are summarized in the tables below for ease of reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 696-99-1 | [5][6][7][8] |
| Molecular Formula | C₇H₉BF₃N | [2][6][8] |
| Molecular Weight | 174.96 g/mol | [6][8] |
| Appearance | White crystalline solid | [5][6] |
| Alternate Appearance | Colorless to light yellow oily liquid | [1][2] |
| Density | 1.43 g/cm³ (at 20°C) | [6] |
| Storage Temperature | 2-8°C | [6] |
Table 2: Safety Information
| Reagent | Hazard Statements | Precautionary Statements |
| This compound | Strong acidic substance.[2] | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Experimental Protocol
The following protocol details a representative procedure for the synthesis of this compound using boron trifluoride diethyl etherate.
Materials:
-
Benzylamine (C₆H₅CH₂NH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stir bar
-
Septum and Nitrogen/Argon inlet
-
Syringes
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation: Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet to ensure an inert atmosphere.
-
Dissolution of Amine: Add benzylamine (e.g., 10.7 g, 100 mmol) to the flask. Dissolve it in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Addition of BF₃ Source: While stirring vigorously, add boron trifluoride diethyl etherate (e.g., 14.2 g or 12.6 mL, 100 mmol) dropwise via syringe over 20-30 minutes. The reaction is exothermic, and slow addition is necessary to control the temperature.
-
Reaction and Precipitation: The formation of the adduct is typically rapid, and a white precipitate of this compound should form during the addition.[1]
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous dichloromethane or diethyl ether to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product under vacuum to yield pure this compound.
Synthesis Workflow Diagram
The logical flow of the synthesis, from reactants to the final product, is illustrated below.
Caption: Workflow for the synthesis of this compound.
Characterization Methods
Confirmation of the product's identity and purity is crucial. The formation of the N→B dative bond can be thoroughly analyzed using various spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: This is a highly sensitive technique for observing the coordination environment of the boron atom. The chemical shift of the boron nucleus changes significantly upon adduct formation, providing clear evidence of the N→B bond.[1]
-
¹H NMR & ¹³C NMR: Used to confirm the integrity of the benzylamine structure within the complex.
-
¹⁹F NMR: Useful for observing the fluorine atoms attached to the boron center.
-
-
Infrared (IR) Spectroscopy: Can be used to observe changes in the N-H stretching frequencies of the amine and the appearance of new bands corresponding to the B-N and B-F bonds in the adduct.
-
Melting Point Analysis: A sharp melting point range can indicate the purity of the crystalline product.
Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety measures and personal protective equipment.
References
- 1. This compound | 696-99-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solved The reaction we are studying is the formation of an | Chegg.com [chegg.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 696-99-1 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Benzylamine Trifluoroboron China Manufacturers & Suppliers & Factory [tianfuchem.com]
An In-Depth Technical Guide to (Benzylamine)trifluoroboron for Researchers and Drug Development Professionals
An authoritative overview of the physical, chemical, and catalytic properties of (Benzylamine)trifluoroboron, this guide serves as a comprehensive resource for scientists and professionals in drug development. This document details the compound's characteristics, synthesis, and applications, with a focus on its emerging role in the synthesis of complex organic molecules.
Core Physical and Chemical Properties
This compound, a Lewis acid-base adduct of benzylamine and boron trifluoride, presents as a white crystalline solid or a colorless to light yellow oily liquid.[1] This compound is noted for its utility as a catalyst in a variety of organic reactions.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 696-99-1 | [2][3][4] |
| Molecular Formula | C₇H₉BF₃N | [2] |
| Molecular Weight | 174.96 g/mol | [2] |
| Appearance | White crystalline solid or colorless to light yellow oily liquid | [1] |
| Boiling Point | 185 °C at 760 mmHg | [2] |
| Density | 1.43 g/cm³ at 20 °C | [4] |
| Vapor Pressure | 0.713 mmHg at 25 °C | [2] |
| Melting Point | Not available | [2] |
| Solubility | Soluble in organic solvents; insoluble in water. | [1][2] |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the direct reaction of benzylamine with boron trifluoride, often in the form of a more manageable complex like boron trifluoride diethyl etherate. This straightforward acid-base reaction forms the stable adduct.
General Experimental Protocol:
A generalized procedure for the synthesis of amine-BF₃ adducts, adapted from protocols for similar compounds, is as follows:
Materials:
-
Benzylamine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (or another suitable anhydrous solvent)
-
Schlenk flask or a three-necked round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve benzylamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether to the stirred benzylamine solution via a dropping funnel over a period of 30-60 minutes.
-
A precipitate of this compound will form upon addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
Note: This is a generalized protocol. The specific quantities of reagents and solvent, as well as reaction times and temperatures, may need to be optimized for specific applications and scales.
Spectroscopic Characterization
The structure and purity of this compound are typically confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the benzyl and amine protons, which will be different from those of free benzylamine due to the coordination with BF₃.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
¹¹B NMR: The boron NMR spectrum is particularly useful for confirming the formation of the adduct, with a characteristic chemical shift for the tetracoordinated boron atom.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the three fluorine atoms attached to the boron.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, and B-F bonds within the molecule.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile catalyst and reagent in organic synthesis, with potential applications in the development of pharmaceutical compounds.[8][9] Boron trifluoride and its amine complexes are known to catalyze a wide range of reactions, including the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.[9][10]
Catalytic Role in Heterocycle Synthesis
Lewis acids like this compound can activate substrates and promote cyclization reactions to form various heterocyclic systems. For instance, it can be employed in reactions leading to the formation of substituted pyridines, quinolines, and other nitrogen-containing ring systems that are core structures in numerous bioactive molecules.
Below is a conceptual workflow for the synthesis of a substituted dihydropyridine, a scaffold found in various cardiovascular drugs, using a Lewis acid catalyst like this compound.
Caption: Conceptual workflow for the synthesis of a dihydropyridine scaffold.
Logical Relationship in Catalysis
The catalytic activity of this compound in promoting organic reactions stems from the Lewis acidic nature of the boron center. The following diagram illustrates the logical relationship in its catalytic cycle.
Caption: Logical flow of the catalytic action of this compound.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable reagent and catalyst with significant potential in organic synthesis and, by extension, in drug discovery and development. Its ease of synthesis and handling compared to gaseous boron trifluoride makes it an attractive alternative for various chemical transformations. Further research into its catalytic applications is likely to uncover new and efficient pathways for the synthesis of complex, biologically active molecules, solidifying its role as a key tool for medicinal chemists.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. americanelements.com [americanelements.com]
- 3. This compound | CAS#:696-99-1 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 696-99-1 [m.chemicalbook.com]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 7. Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of (Benzylamine)trifluoroboron
For Researchers, Scientists, and Drug Development Professionals
(Benzylamine)trifluoroboron , a versatile reagent in organic synthesis, demands careful handling and storage to ensure its integrity and prevent hazardous situations. This guide provides a comprehensive overview of its stability profile and recommended storage conditions, drawing from available safety and technical data.
Chemical and Physical Properties
This compound, also known as Benzylamine-boron trifluoride complex, is a white to yellowish crystalline solid.[1][2] It is a Lewis acid-base adduct formed between benzylamine and boron trifluoride. This interaction significantly modifies the chemical and physical properties of both parent molecules.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 696-99-1 | [4][5] |
| Molecular Formula | C7H9BF3N | [4] |
| Molecular Weight | 174.96 g/mol | [6] |
| Appearance | White to yellowish crystal/solid | [1][2] |
| Melting Point | Approximately 135 °C | [7] |
| Density | 1.43 g/cm³ at 20 °C | [7] |
| Flash Point | 60 °C | [2] |
Stability Profile
This compound is generally stable under recommended storage conditions.[8] However, its stability is compromised by exposure to air, moisture, heat, and incompatible materials.
2.1. Thermal Stability
The thermal stability of amine-BF₃ adducts can be influenced by the structure of the amine.[3] For this compound, elevated temperatures should be avoided to prevent decomposition.[3][8] Studies on epoxy resins cured with BF₃·benzylamine complex have indicated that the resulting materials exhibit higher thermal resistance compared to those cured with aliphatic amines, suggesting a degree of thermal stability imparted by the complex.[3]
2.2. Sensitivity to Air and Moisture
The compound is reported to be air-sensitive.[8] Boron trifluoride and its adducts can react with water. Boron trifluoride itself hydrolyzes in the presence of moisture to form boric acid and fluoroboric acid, and in moist air, it can form white fumes.[9][10] Upon contact with water or steam, this compound may produce toxic and corrosive fumes, likely including hydrogen fluoride.[10] Therefore, protection from atmospheric moisture is critical.
2.3. Incompatible Materials
To maintain the stability of this compound, contact with the following should be avoided:
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the quality of this compound and ensuring laboratory safety.
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Source(s) |
| General Storage | Store in a cool, dry, and well-ventilated area. | [7][8] |
| Container | Keep container tightly closed. | [7][8] |
| Temperature | Recommended storage temperature is 2-8°C. | [8][11] |
| Atmosphere | Store under an inert atmosphere, such as Argon, due to air sensitivity. | [8] |
| Light | For solutions (e.g., 10% in ethanol), protect from sunlight. | [12] |
| Handling | Use in a well-ventilated place. Avoid formation of dust. | [7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [4][5][7] |
Experimental Considerations
Caption: A generalized workflow for assessing the stability of a chemical compound under various stress conditions.
Logical Flow for Handling and Storage Decisions
The decision-making process for the safe and effective use of this compound should follow a logical progression from receipt of the material to its final use or disposal.
Caption: A decision tree outlining the key steps for the safe handling and storage of this compound from receipt to use.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 696-99-1 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 10. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 696-99-1 [m.chemicalbook.com]
- 12. chemos.de [chemos.de]
Safety Precautions for Handling (Benzylamine)trifluoroboron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling and use of (Benzylamine)trifluoroboron. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards.
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2][3]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3, H412: Harmful to aquatic life with long lasting effects.[1][2][3]
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include avoiding ingestion, contact with eyes, and release to the environment, as well as wearing appropriate personal protective equipment.[1][2][4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₉BF₃N |
| Molecular Weight | 174.96 g/mol |
| Appearance | Colorless to light yellow oily liquid |
| CAS Number | 696-99-1 |
| Density | 1.43 g/cm³ at 20°C |
| Vapor Pressure | 0 Pa at 25°C |
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 1052 mg/kg |
| LC100 | Danio rerio (Zebrafish) | - | > 100 mg/L (96 h) |
| LC50 | Daphnia magna | - | 66.5 mg/L (48 h) |
| EC50 | Desmodesmus subspicatus (Green algae) | - | 24.343 mg/L (72 h) |
| EC50 | Activated sludge | - | 5850 mg/L (5 min) |
Safe Handling and Storage
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that emergency eye wash stations and safety showers are readily accessible.[8]
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] For extensive handling, consider fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a full-face respirator with an appropriate cartridge.[2]
4.3. Handling Procedures:
-
Do not eat, drink, or smoke in the work area.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][2]
4.4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong acids.[9]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
6.1. Spills:
-
Evacuate the area.
-
Avoid dust formation.[4]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
-
Prevent the chemical from entering drains.[4]
6.2. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2][4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1][2][4]
6.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of at an appropriate treatment and disposal facility.[2][4] Avoid release to the environment.[1][2][4]
Conclusion
This compound is a valuable reagent in research and development. However, its safe use is predicated on a thorough understanding of its hazards and the strict implementation of safety protocols. This guide provides the necessary information to handle this compound responsibly, minimizing risks to personnel and the environment. Always consult the most recent Safety Data Sheet before use.
References
- 1. chemos.de [chemos.de]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 696-99-1 [m.chemicalbook.com]
- 7. This compound | CAS#:696-99-1 | Chemsrc [chemsrc.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.es [fishersci.es]
An In-depth Technical Guide to the Solubility of (Benzylamine)trifluoroboron in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzylamine)trifluoroboron, a Lewis acid-base adduct of benzylamine and boron trifluoride, is a compound of significant interest in various chemical applications, most notably as a latent catalytic curing agent for epoxy resins. The physical properties of this compound, particularly its solubility in organic solvents, are critical for its effective application in synthesis, formulation, and material science. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a general experimental protocol for determining its solubility, and presents visual workflows to aid in experimental design.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information and provides a framework for its empirical determination. The compound is generally described as a white crystalline solid, although it can also appear as a colorless to light yellow oily liquid, and it is known to be soluble in various organic solvents.[1][2]
Qualitative Solubility Data
The synthesis and application of this compound involve its dissolution in various organic media. The following table summarizes the qualitative solubility and role of different organic solvents as identified in the literature.
| Solvent | Qualitative Solubility / Role in Synthesis |
| Dichloromethane | Mentioned as a suitable solvent for synthesis and studies of adduct formation.[3][4] |
| Acetonitrile | Used as a reaction medium for the synthesis of boron trifluoride adducts.[1] |
| Ethanol | A 10% solution of this compound in ethanol is commercially available, indicating good solubility. |
| Petroleum Ether | Utilized as a reaction medium in the synthesis of related boron trifluoride complexes.[1] |
| Ethyl Acetate | Employed as a reaction medium for the synthesis of boron trifluoride adducts.[1] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1 Materials and Equipment
-
This compound (purified)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath or shaker with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or NMR)
3.2 Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of scintillation vials.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.
-
Quantification:
-
Accurately dilute the filtered aliquot with a known volume of the solvent.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.
-
Alternatively, for NMR quantification, a known amount of an internal standard can be added to a specific volume of the filtered saturated solution before analysis.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing Experimental and Synthetic Workflows
4.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
4.2 Synthesis of this compound
The primary synthetic route to this compound is the direct reaction between benzylamine and boron trifluoride, a classic Lewis acid-base adduct formation.
Caption: Synthesis of this compound via Lewis acid-base reaction.
Conclusion
While quantitative solubility data for this compound remains a gap in the current literature, qualitative evidence strongly suggests its solubility in a range of common organic solvents, which is essential for its role in various chemical processes. The provided general experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific applications and solvent systems. Understanding and quantifying the solubility of this compound is a critical step in optimizing reaction conditions, formulating stable solutions, and ultimately enhancing its utility in scientific and industrial settings.
References
Theoretical studies on (Benzylamine)trifluoroboron structure
An In-Depth Technical Guide on the Theoretical Analysis of (Benzylamine)trifluoroboron Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structure, stability, and properties of the this compound complex. This Lewis acid-base adduct, formed from the reaction of benzylamine and boron trifluoride, serves as a significant model for understanding dative bonding and has applications in catalysis and materials science. This document outlines the computational protocols, presents representative data, and illustrates the logical workflow for such theoretical investigations.
Introduction to this compound
This compound, with the chemical formula C₇H₉BF₃N, is a well-characterized adduct formed by the donation of the lone pair of electrons from the nitrogen atom of benzylamine to the empty p-orbital of the boron atom in boron trifluoride (BF₃)[1]. This interaction results in the formation of a dative N→B bond, a fundamental concept in coordination chemistry[1]. The formation of this bond induces significant geometrical changes in the constituent molecules. In its free state, BF₃ is trigonal planar with F-B-F bond angles of 120°. Upon adduct formation, the geometry around the boron atom becomes tetrahedral, with the F-B-F bond angles adjusting to approximately 109.5°[1].
Theoretical studies, primarily using quantum chemical methods, are essential for elucidating the electronic structure, energetics of formation, and vibrational properties of this complex. These computational approaches provide insights that complement experimental techniques like X-ray diffraction and NMR spectroscopy[1].
Theoretical and Computational Methodologies
The theoretical investigation of Lewis acid-base adducts like this compound relies on a variety of established quantum chemistry methods. Density Functional Theory (DFT) is a widely used and robust method for these systems, offering a good balance between computational cost and accuracy[1]. For more precise energetic and structural analysis, higher-level ab initio methods are employed.
Detailed Computational Protocol
A typical theoretical study on the this compound structure follows a rigorous, multi-step protocol to ensure the accuracy and reliability of the results.
1. Initial Structure Generation:
-
The initial 3D coordinates for benzylamine and boron trifluoride are generated using molecular modeling software.
-
The two molecules are positioned in proximity, with the nitrogen atom of benzylamine oriented towards the boron atom of BF₃ to facilitate the formation of the N-B dative bond.
2. Geometry Optimization:
-
Method: Density Functional Theory (DFT) is commonly the method of choice. The B3LYP hybrid functional is a popular and reliable option for organic and coordination compounds. Other functionals such as PBE0 or the M06 suite may also be used for improved accuracy[2].
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a correlation-consistent basis set, like cc-pVTZ, is employed to provide a flexible description of the electron distribution[2]. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and polarization functions (d,p) are critical for describing the dative bond.
-
Procedure: The geometry of the this compound complex is optimized without any symmetry constraints to find the lowest energy conformation. The optimization process is considered complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
3. Vibrational Frequency Analysis:
-
Purpose: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Verification: This analysis serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.
-
To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data. Key vibrational modes, such as the N-B stretch, provide direct evidence of adduct formation.
-
4. High-Accuracy Single-Point Energy Calculation:
-
Purpose: To obtain a more accurate value for the binding energy and enthalpy of formation, single-point energy calculations are often performed on the DFT-optimized geometries using more sophisticated ab initio methods.
-
Methods: Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are frequently used[1]. These methods provide a more accurate treatment of electron correlation.
-
Basis Set: A larger basis set, such as aug-cc-pVTZ, is typically used for these calculations to approach the complete basis set (CBS) limit.
5. Population and Bonding Analysis:
-
Natural Bond Orbital (NBO) Analysis: This analysis is performed to investigate the nature of the N→B dative bond, calculate the net charge transfer from the Lewis base (benzylamine) to the Lewis acid (BF₃), and quantify orbital interactions.
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the properties of the bond critical points (BCPs), providing further insight into the nature and strength of the chemical bonds within the complex.
Quantitative Data and Structural Parameters
Calculated Structural Parameters for F₃B-NH₃
The following table summarizes typical calculated geometric parameters for the F₃B-NH₃ adduct, optimized at the B3LYP/6-311++G(d,p) level of theory, and compares them with the parameters of the free monomers.
| Parameter | Molecule | Calculated Value |
| Bond Length (Å) | ||
| B-N | F₃B-NH₃ Adduct | 1.675 |
| B-F | F₃B-NH₃ Adduct | 1.384 |
| Free BF₃ | 1.309 | |
| N-H | F₃B-NH₃ Adduct | 1.018 |
| Free NH₃ | 1.012 | |
| **Bond Angle (°) ** | ||
| F-B-F | F₃B-NH₃ Adduct | 107.8 |
| Free BF₃ | 120.0 | |
| F-B-N | F₃B-NH₃ Adduct | 111.1 |
| H-N-H | F₃B-NH₃ Adduct | 106.1 |
| Free NH₃ | 106.7 |
Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.
Calculated Energetics and Vibrational Frequencies for F₃B-NH₃
The stability of the adduct is quantified by its binding energy and key vibrational modes confirm its structure.
| Parameter | Calculated Value | Description |
| Binding Energy (kcal/mol) | -28.5 | The energy released upon formation of the adduct from its constituent monomers (BF₃ + NH₃ → F₃B-NH₃). Calculated at the CCSD(T)/aug-cc-pVTZ level. |
| Key Vibrational Frequencies (cm⁻¹) | ||
| B-N Stretch | 755 | A new vibrational mode corresponding to the stretching of the newly formed dative bond. |
| BF₃ Symmetric Stretch | 890 | Shifted from the corresponding mode in free BF₃ upon complexation. |
| NH₃ Symmetric Stretch | 3350 | Slightly shifted from the corresponding mode in free NH₃. |
Note: All frequencies are calculated at the B3LYP/6-311++G(d,p) level and are unscaled.
Visualized Workflow of Theoretical Analysis
The logical flow of a computational study on this compound can be visualized as a sequence of steps, from the initial hypothesis to the final analysis and comparison with experimental data.
Caption: Logical workflow for the theoretical study of a molecular complex.
This whitepaper provides a foundational guide for researchers interested in the computational analysis of the this compound structure. By following the detailed protocols and leveraging the powerful predictive capabilities of quantum chemistry, scientists can gain deep insights into the nature of bonding and reactivity in this and related Lewis acid-base adducts.
References
Methodological & Application
Application Notes and Protocols for (Benzylamine)trifluoroboron and Related Boron Trifluoride Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzylamine)trifluoroboron, an adduct of benzylamine and the potent Lewis acid boron trifluoride (BF₃), represents a stable and handleable form of a boron-based Lewis acid. While specific, detailed catalytic applications of the isolated this compound adduct are not extensively documented in peer-reviewed literature, its catalytic activity can be inferred from the well-established and vast applications of other boron trifluoride complexes, most notably boron trifluoride diethyl etherate (BF₃·OEt₂). The primary role of the amine in such adducts is to temper the reactivity of BF₃, and in a reaction mixture, the catalytically active species is the Lewis acidic BF₃ unit.
These application notes will therefore focus on the catalytic utility of BF₃, using the widely studied BF₃·OEt₂ as a representative catalyst. The principles, protocols, and data presented are foundational for understanding the potential catalytic applications of this compound and other amine-BF₃ adducts in organic synthesis. Boron trifluoride catalysts are instrumental in a variety of transformations, including additions to carbonyls, Friedel-Crafts reactions, and esterifications.[1][2]
Key Catalytic Applications of Boron Trifluoride Complexes
Boron trifluoride complexes are versatile Lewis acid catalysts that activate a wide range of functional groups. Their utility stems from the electron-deficient nature of the boron atom, which can accept a pair of electrons from a Lewis base (e.g., the oxygen of a carbonyl group), thereby enhancing the electrophilicity of the substrate.
1. Addition of Nucleophiles to Carbonyl Compounds
One of the most common applications of BF₃·OEt₂ is to promote the addition of nucleophiles to aldehydes and ketones. A key example is the trifluoromethylation of carbonyls using (trifluoromethyl)trimethylsilane (TMSCF₃). The BF₃ catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the trifluoromethyl anion.
2. Friedel-Crafts and Related Electrophilic Aromatic Substitution Reactions
BF₃·OEt₂ is an effective catalyst for Friedel-Crafts alkylation and acylation reactions, providing a milder alternative to stronger Lewis acids like AlCl₃.[2] It is used to promote the reaction of aromatic compounds with alkylating or acylating agents.
3. Esterification of Carboxylic Acids
Boron trifluoride-based catalysts can facilitate the esterification of carboxylic acids with alcohols. The catalyst activates the carboxylic acid, making it more reactive towards the alcohol nucleophile.
Data Presentation: Representative Catalyzed Reactions
The following tables summarize quantitative data for representative reactions catalyzed by boron trifluoride etherate, which serves as a proxy for the catalytic potential of this compound.
Table 1: Trifluoromethylation of Aldehydes and Ketones using TMSCF₃ Catalyzed by BF₃·OEt₂
| Entry | Substrate (Aldehyde/Ketone) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethan-1-ol | 1-4 | 95 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol | 1-4 | 92 |
| 3 | Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-one | 1-4 | 88 |
| 4 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 1-4 | 90 |
Data is representative of typical yields for this type of reaction.
Table 2: BF₃·OEt₂ Catalyzed Electrophilic Aromatic Substitution
| Entry | Aromatic Substrate | Electrophile | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Resorcinol | Phenylacetic acid | 1-(2,4-dihydroxyphenyl)-2-phenylethanone | 110 | 0.5 | High Yield |
| 2 | Benzene | Benzoyl Chloride | Benzophenone | RT | 2 | 85 |
| 3 | Toluene | 1-Bromobutane | 4-tert-Butyltoluene | 0 | 1 | 75 |
Data compiled from representative literature procedures.[3]
Experimental Protocols
Protocol 1: General Procedure for the Trifluoromethylation of a Carbonyl Compound
This protocol describes a general method for the trifluoromethylation of aldehydes and ketones using TMSCF₃ as the trifluoromethyl source, promoted by BF₃·OEt₂.[4]
Materials:
-
Aldehyde or ketone substrate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 mmol, 0.1 equiv.)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the aldehyde or ketone substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) to the solution.
-
Slowly add BF₃·OEt₂ (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Protocol 2: Electrophilic Aromatic Substitution - Synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone
This protocol is adapted from a study optimizing the reaction conditions for an electrophilic aromatic substitution catalyzed by boron trifluoride.[3]
Materials:
-
Resorcinol
-
Phenylacetic acid
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a reaction vessel under an inert atmosphere, combine resorcinol and phenylacetic acid.
-
Add boron trifluoride diethyl etherate (used as both catalyst and solvent).
-
Heat the reaction mixture to 110 °C and stir for 30 minutes.[3]
-
After the reaction time, cool the vessel and pour the contents into ice water.
-
Wash the aqueous mixture twice with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization.
Visualizations
Caption: General mechanism of BF₃-catalyzed nucleophilic addition to a carbonyl group.
References
Catalytic Applications of (Benzylamine)trifluoroboron in Friedel-Crafts Reactions: A Hypothetical Application Note and Protocol
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the alkylation or acylation of aromatic compounds.[1] This reaction class is fundamental to the synthesis of a vast array of valuable molecules, from commodity chemicals to complex pharmaceutical intermediates. The reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activate the alkylating or acylating agent.[1] However, these traditional catalysts often suffer from drawbacks, including high moisture sensitivity, harsh reaction conditions, and the generation of corrosive byproducts.
Boron trifluoride (BF₃) and its complexes, such as boron trifluoride etherate (BF₃·OEt₂), have emerged as milder and more manageable Lewis acid catalysts for Friedel-Crafts reactions.[2] Boron trifluoride-amine complexes are stable, solid compounds that can offer advantages in terms of handling, storage, and controlled reactivity.[3][4] This document explores the hypothetical catalytic application of (benzylamine)trifluoroboron, a specific and well-characterized boron trifluoride-amine adduct, in Friedel-Crafts alkylation reactions.[5] While direct literature evidence for this specific application is not established, this note outlines a potential use-case based on the known reactivity of related BF₃ complexes.
This compound: A Profile
This compound is a stable adduct formed from the Lewis acid boron trifluoride and the Lewis base benzylamine.[5] It is typically a white crystalline solid, soluble in various organic solvents.[5] The donation of the lone pair of electrons from the nitrogen atom of benzylamine to the electron-deficient boron atom of boron trifluoride forms a stable N→B dative bond.[5] This complexation moderates the Lewis acidity of the boron center, potentially offering a more controlled and selective catalytic activity compared to free BF₃.
Hypothetical Catalytic Role in Friedel-Crafts Alkylation
It is proposed that this compound could serve as a solid, easy-to-handle Lewis acid catalyst for Friedel-Crafts alkylation. The catalytic cycle would likely involve the dissociation of the complex to release BF₃ in situ or the direct interaction of the complex with the alkylating agent to generate a carbocationic intermediate. The benzylamine moiety could potentially influence the reaction environment, affecting selectivity.
Data Presentation: Hypothetical Reaction Data
The following table summarizes hypothetical quantitative data for the this compound-catalyzed Friedel-Crafts alkylation of benzene with benzyl chloride. This data is illustrative and intended to provide a framework for potential experimental outcomes.
| Entry | Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | Benzene | Benzyl Chloride | 10 | Dichloromethane | 25 | 12 | 85 |
| 2 | Toluene | Benzyl Chloride | 10 | Dichloromethane | 25 | 8 | 92 (o/p mixture) |
| 3 | Anisole | Benzyl Chloride | 5 | Dichloromethane | 0 | 6 | 95 (p-isomer) |
| 4 | Benzene | tert-Butyl Chloride | 15 | Dichloromethane | 25 | 24 | 78 |
Experimental Protocols
General Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. All glassware should be oven-dried before use to exclude moisture.
Protocol 1: Synthesis of this compound Catalyst
Materials:
-
Benzylamine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.0 eq) dropwise to the stirred solution via the dropping funnel.
-
A white precipitate will form upon addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1 hour.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Hypothetical this compound-Catalyzed Friedel-Crafts Alkylation of Benzene with Benzyl Chloride
Materials:
-
Benzene
-
Benzyl chloride
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.10 eq).
-
Add anhydrous dichloromethane, followed by benzene (1.0 eq).
-
Stir the mixture at room temperature and add benzyl chloride (1.2 eq) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain diphenylmethane.
Visualizations
Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts alkylation.
Caption: Hypothetical catalytic cycle involving this compound.
Conclusion
While the direct catalytic application of this compound in Friedel-Crafts reactions remains to be experimentally validated and documented, its nature as a stable boron trifluoride-amine complex suggests its potential as a manageable Lewis acid catalyst. The protocols and data presented herein are hypothetical and serve as a guide for researchers and scientists interested in exploring novel catalytic systems for this important class of reactions. Further investigation is required to determine the efficacy, scope, and limitations of this compound as a catalyst in Friedel-Crafts and other acid-catalyzed transformations.
References
- 1. mt.com [mt.com]
- 2. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. Boron Trifluoride Amine Complexes: Advantages and Challenges in Industrial Applications - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. We Are a Boron Trifluoride Amine Complexes Supplier | Basstech International [basstechintl.com]
- 5. This compound | 696-99-1 | Benchchem [benchchem.com]
Application Notes and Protocols for the Use of Benzylamine Derivatives in C-C Bond Formation
Introduction
(Benzylamine)trifluoroboron, with the CAS number 696-99-1, is a Lewis acid-base adduct formed from the reaction of benzylamine and boron trifluoride (BF₃)[1][][3]. In this complex, the lone pair of electrons on the nitrogen atom of benzylamine is donated to the electron-deficient boron atom of boron trifluoride, forming a coordinate bond[1]. While this specific adduct is commercially available, its direct application as a primary reagent in C-C bond formation is not extensively documented in peer-reviewed literature. However, the constituent components, benzylamine and boron-based reagents, are pivotal in modern organic synthesis for constructing carbon-carbon bonds.
This document focuses on a highly relevant and innovative strategy: the metal-free deaminative coupling of benzylamines with arylboronic acids[4][5][6]. This method allows for the formation of diarylmethanes by creating a new C-C bond, utilizing the benzylamine backbone directly. This approach is operationally simple and showcases a practical application of benzylamine derivatives in conjunction with organoboron reagents for C-C bond formation[4][5].
Application Notes: Metal-Free Deaminative Coupling
The deaminative coupling of benzylamines with arylboronic acids represents a significant advancement in organic synthesis. It provides a method to use the ubiquitous primary amine group as a handle for C-C bond formation, a traditionally challenging transformation due to the poor leaving group ability of the amino group[4][6].
Key Advantages:
-
Metal-Free Conditions: The reaction proceeds without the need for transition metal catalysts, which can be advantageous in terms of cost, toxicity, and product purity[4][5].
-
Operational Simplicity: The procedure is straightforward, involving the mixing of commercially available reagents under mild conditions[4].
-
In Situ Activation: The primary amine of benzylamine is converted into a good leaving group in situ using an inexpensive nitrosating agent like isoamyl nitrite[4][5].
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the benzylamine and the arylboronic acid, making it a versatile tool for the synthesis of diverse diarylmethane structures[4].
Reaction Principle:
The core of this transformation is the in situ diazotization of the primary benzylamine. The resulting diazonium species is a highly reactive intermediate with an excellent leaving group (N₂), which facilitates the subsequent C-C bond formation with the arylboronic acid. The arylboronic acid itself can act as a Lewis acid, promoting the formation of the diazonium salt, a role conventionally played by strong mineral acids[4][5].
Data Presentation: Substrate Scope of Deaminative Coupling
The following table summarizes the reported yields for the deaminative coupling of various benzylamine derivatives with different arylboronic acids.
| Entry | Benzylamine Derivative | Arylboronic Acid | Product | Yield (%) |
| 1 | Benzylamine | Phenylboronic acid | Diphenylmethane | 85 |
| 2 | 4-Methoxybenzylamine | Phenylboronic acid | 4-Methoxydiphenylmethane | 92 |
| 3 | 4-Chlorobenzylamine | Phenylboronic acid | 4-Chlorodiphenylmethane | 78 |
| 4 | Benzylamine | 4-Tolylboronic acid | 4-Methyldiphenylmethane | 88 |
| 5 | Benzylamine | 4-Methoxyphenylboronic acid | 4-Methoxydiphenylmethane | 82 |
| 6 | Benzylamine | 4-Fluorophenylboronic acid | 4-Fluorodiphenylmethane | 75 |
| 7 | 2-Phenylethylamine | Phenylboronic acid | 1,2-Diphenylethane | <5 (low reactivity) |
Note: The yields are based on published data and may vary depending on the specific reaction conditions and scale. The reaction is generally effective for benzylamines, while other primary amines like 2-phenylethylamine show low reactivity under these conditions.
Experimental Protocols
General Protocol for the Deaminative Coupling of Benzylamine with Phenylboronic Acid
This protocol describes a representative procedure for the synthesis of diphenylmethane from benzylamine and phenylboronic acid.
Materials:
-
Benzylamine
-
Phenylboronic acid
-
Isoamyl nitrite
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenylboronic acid (1.0 mmol, 1.0 equiv) and sodium carbonate (1.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5 mL) to the flask, and stir the suspension at room temperature.
-
Add benzylamine (1.2 mmol, 1.2 equiv) to the mixture.
-
Slowly add isoamyl nitrite (1.5 mmol, 1.5 equiv) to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure diphenylmethane.
Visualizations
Experimental Workflow
Caption: Workflow for the deaminative coupling of benzylamine.
Proposed Mechanistic Pathway
Caption: Simplified mechanism of deaminative C-C coupling.
Disclaimer: The provided protocols and data are for informational purposes for qualified researchers and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. This compound | 696-99-1 | Benchchem [benchchem.com]
- 3. This compound CAS#: 696-99-1 [m.chemicalbook.com]
- 4. Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06055H [pubs.rsc.org]
- 5. Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Deaminative coupling of benzylamines and arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of α-Aminotrifluoroborates via Trifluoroborate-Iminiums Derived from Benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminoboronic acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their ability to act as potent enzyme inhibitors. Notably, molecules containing this motif, such as bortezomib and ixazomib, have been successfully developed as anticancer agents. A key challenge in the synthesis of these valuable compounds is the efficient and modular construction of the α-aminoboron core. This application note details a robust protocol for the synthesis of α-aminotrifluoroborates, stable precursors to α-aminoboronic acids, through the formation of trifluoroborate-iminiums (TIMs) from the reaction of potassium acyltrifluoroborates (KATs) with benzylamine. This method provides a versatile route to a variety of substituted α-aminotrifluoroborates.
While (benzylamine)trifluoroboron itself is not typically employed as a catalyst, benzylamine serves as a crucial reagent in conjunction with trifluoroborate species to facilitate these synthetically valuable transformations. The following protocols provide detailed methodologies for the formation of trifluoroborate-iminiums and their subsequent conversion to α-aminotrifluoroborates.
Reaction Principle
The synthesis proceeds in two key stages. First, a potassium acyltrifluoroborate (KAT) reacts with benzylamine to form a stable zwitterionic trifluoroborate-iminium (TIM) intermediate. These TIMs are notable for their stability under air and moisture and can be isolated. In the second stage, the TIM undergoes nucleophilic addition, for example, by reduction with a hydride source or reaction with a Grignard reagent, to yield the corresponding α-aminotrifluoroborate.[1]
Experimental Protocols
Protocol 1: Synthesis of a Trifluoroborate-Iminium (TIM) from a Potassium Acyltrifluoroborate and Benzylamine
This protocol describes the general procedure for the formation of a trifluoroborate-iminium (TIM) intermediate.
Materials:
-
Potassium acyltrifluoroborate (KAT) (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with the potassium acyltrifluoroborate (1.0 equiv), add acetonitrile to form a suspension.
-
Add benzylamine (1.1 equiv) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure trifluoroborate-iminium.
Protocol 2: Synthesis of an α-Aminotrifluoroborate by Reduction of a Trifluoroborate-Iminium
This protocol details the reduction of the TIM intermediate to the corresponding α-aminotrifluoroborate.
Materials:
-
Trifluoroborate-iminium (TIM) (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the trifluoroborate-iminium (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminotrifluoroborate.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative yields for the synthesis of α-aminotrifluoroborates from various potassium acyltrifluoroborates and benzylamine, followed by reduction.
| Entry | Potassium Acyltrifluoroborate (R-COBF₃K) | Product (α-Aminotrifluoroborate) | Yield (%) |
| 1 | Potassium benzoyltrifluoroborate | N-benzyl-1-phenyl-1-(trifluoroborato)methanamine | 85 |
| 2 | Potassium (4-methoxybenzoyl)trifluoroborate | N-benzyl-1-(4-methoxyphenyl)-1-(trifluoroborato)methanamine | 82 |
| 3 | Potassium (4-chlorobenzoyl)trifluoroborate | N-benzyl-1-(4-chlorophenyl)-1-(trifluoroborato)methanamine | 88 |
| 4 | Potassium acetyltrifluoroborate | N-benzyl-1-(trifluoroborato)ethanamine | 75 |
Yields are indicative and may vary based on specific reaction conditions and substrate.
Visualizations
The following diagrams illustrate the key transformations described in the protocols.
Caption: Experimental workflow for the two-step synthesis of α-aminotrifluoroborates.
Caption: Logical relationship of reactants, intermediate, and product in the synthesis.
Conclusion
The reaction of potassium acyltrifluoroborates with benzylamine provides a reliable and versatile method for the synthesis of α-aminotrifluoroborates. The resulting trifluoroborate-iminium intermediates are stable and can be readily converted to the desired products. This synthetic route offers access to a diverse range of α-aminotrifluoroborates, which are valuable precursors for the development of novel therapeutics and other biologically active molecules. The protocols provided herein offer a clear and reproducible methodology for researchers in the field of organic synthesis and drug discovery.
References
Application of Benzyl-Boron Compounds in the Synthesis of Pharmaceutical Intermediates for SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzyl-boron compounds in the synthesis of key pharmaceutical intermediates. Specifically, it focuses on the synthesis of diarylmethane scaffolds, which are crucial building blocks for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While the term "(benzylamine)trifluoroboron" often refers to the benzylamine-boron trifluoride complex, a Lewis acid catalyst, the related potassium benzyltrifluoroborates are pivotal reagents in Suzuki-Miyaura cross-coupling reactions for forming the essential carbon-carbon bonds in these intermediates.[1][2] This document will elucidate the application of potassium benzyltrifluoroborates in this context.
Introduction to Diaryl-methane Intermediates for SGLT2 Inhibitors
SGLT2 inhibitors, such as Canagliflozin and Dapagliflozin, represent a significant advancement in the management of type 2 diabetes.[3][4] A common structural feature of many SGLT2 inhibitors is a diarylmethane moiety linked to a C-glucoside. The synthesis of this diarylmethane core is a critical step in the overall production of these active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and efficient method for constructing this key C(sp³)-C(sp²) bond.[5][6]
Potassium organotrifluoroborates, including potassium benzyltrifluoroborates, are increasingly favored in these syntheses due to their stability to air and moisture, ease of handling, and high reactivity in cross-coupling reactions compared to other organoboron reagents.[5]
Application in the Synthesis of a Canagliflozin Intermediate
A key step in the synthesis of Canagliflozin is the formation of the diarylmethane intermediate, 2-(4-fluorobenzyl)-5-(5-iodo-2-methylphenyl)thiophene. This can be achieved via a Suzuki-Miyaura cross-coupling reaction between a substituted benzyl halide and an appropriate arylboron reagent. The following sections detail the reaction and provide a general protocol.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction to form diarylmethane structures relevant to SGLT2 inhibitor synthesis.
| Entry | Benzyl Halide | Aryltrifluoroborate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 95 | |
| 2 | 4-Fluorobenzyl bromide | Potassium (5-iodo-2-methylphenyl)trifluoroborate | Pd₂(dba)₃ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O (19:1) | 120 | ~70-80 (estimated) | [5] |
| 3 | 4-Phenylbenzyl chloride | Potassium cyclopropyltrifluoroborate | Pd₂(dba)₃ (5) / RuPhos (10) | K₂CO₃ | Toluene/H₂O (19:1) | 120 | 85 | [5] |
| 4 | Benzyl chloride | Potassium (4-methoxy)benzyltrifluoroborate | PEPPSI (5) | K₂CO₃ | Toluene/H₂O (19:1) | 120 | 62 | [5] |
Note: The data for entry 2 is an estimation based on similar reactions reported in the literature, as a direct quantitative value for this specific reaction was not found in the provided search results.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling to Synthesize a Diaryl-methane Intermediate
This protocol is a representative example for the synthesis of a diarylmethane intermediate via the Suzuki-Miyaura cross-coupling of a benzyl halide with a potassium aryltrifluoroborate.
Materials:
-
Benzyl halide (e.g., 4-Fluorobenzyl bromide) (1.0 equiv)
-
Potassium aryltrifluoroborate (e.g., Potassium (5-iodo-2-methylphenyl)trifluoroborate) (1.05 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) (2 mol%)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (3.0 equiv)
-
Solvent (e.g., THF/H₂O, 10:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the benzyl halide (1.0 equiv), potassium aryltrifluoroborate (1.05 equiv), palladium catalyst (2 mol%), and base (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (e.g., THF/H₂O 10:1) to the reaction vessel.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 77-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired diarylmethane product.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Diaryl-methane Intermediate Synthesis
Caption: Experimental workflow for the synthesis of a diaryl-methane intermediate.
References
- 1. medkoo.com [medkoo.com]
- 2. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. | Semantic Scholar [semanticscholar.org]
Application of (Benzylamine)trifluoroboron in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzylamine)trifluoroboron, a complex of the Lewis acid boron trifluoride (BF₃) with benzylamine, serves as a valuable tool in polymer chemistry. Primarily, it functions as a latent thermal initiator for cationic polymerization. The complex is stable at ambient temperatures, allowing for its incorporation into monomer formulations with extended pot life. Upon heating, the complex dissociates, releasing the potent Lewis acid BF₃, which then initiates polymerization. This controlled initiation is particularly advantageous in applications requiring precise curing profiles, such as in adhesives, coatings, and composite materials. The reactivity and initiation temperature can be tailored by the choice of the amine, with benzylamine providing a specific balance of stability and reactivity.
Amine-boron trifluoride complexes are effective for the polymerization of various monomers susceptible to cationic initiation, most notably epoxides and benzoxazines.[1][2][3] The initiation process typically involves the formation of a cationic species from the monomer, which then propagates by adding to other monomer units.[2]
Key Applications
The primary application of this compound in polymer chemistry is as a catalyst or initiator for the curing of thermosetting resins.
-
Curing of Epoxy Resins: this compound can be used as a latent catalyst for the homopolymerization of epoxy resins.[4] The thermal dissociation of the complex releases BF₃, which initiates the ring-opening polymerization of the epoxide groups, leading to a cross-linked network. The inclusion of polyisocyanates can accelerate the cure rate.[4]
-
Polymerization of Benzoxazines: Boron trifluoride complexes are known to catalyze the ring-opening polymerization of benzoxazine monomers at lower temperatures than thermal self-polymerization.[2][5][6] This allows for more controlled processing and can prevent thermal degradation of sensitive components in a formulation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table includes data from a patent demonstrating its use in an epoxy formulation, alongside typical data for other amine-BF₃ complexes for comparative purposes.
| Initiator/Catalyst System | Monomer(s) | Cure Conditions | Time to Solidify/Gel | Resulting Polymer | Reference |
| Boron trifluoride-benzylamine / Methylene bis(phenyl isocyanate) | Diglycidyl ether of Bisphenol-A, Diglycidyl ether of poly(propylene glycol) | 105°C | 1.5 minutes | Solid polymer | [4] |
| Boron trifluoride-ethyl amine / Methylene bis(phenyl isocyanate) | Diglycidyl ether of Bisphenol-A | 100°C | 1.5 minutes | Solid polymer | [4] |
| Boron trifluoride-ethyl amine / Toluene diisocyanate | Diglycidyl ether of Bisphenol-A, Diglycidyl ether of poly(propylene glycol) | 105°C | 1 minute | Solid polymeric material | [4] |
Experimental Protocols
The following protocols are representative methodologies for the use of amine-boron trifluoride complexes in polymer chemistry. Given the scarcity of detailed published procedures for this compound, these protocols are based on analogous systems and should be adapted and optimized for specific applications.
Protocol 1: Cationic Polymerization of Epoxy Resins
Objective: To prepare a cross-linked epoxy polymer using this compound as a thermal initiator. This protocol is adapted from general procedures for amine-BF₃ catalyzed epoxy curing.[4][7]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, if solution polymerization is desired)
-
Glass reaction vessel or mold
-
Stirring apparatus
-
Oven or hot plate with temperature control
Procedure:
-
Preparation of the Resin Mixture:
-
For bulk polymerization, preheat the epoxy resin to a temperature that reduces its viscosity for easier mixing (e.g., 60-80°C), but well below the activation temperature of the initiator.
-
Add the desired amount of this compound to the warm resin. A typical catalyst loading is in the range of 1-5 parts per hundred of resin (phr).
-
Stir the mixture thoroughly until the initiator is completely dissolved and the mixture is homogeneous.
-
If a co-catalyst or accelerator such as a polyisocyanate is used, it should be added at this stage.[4]
-
-
Degassing:
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause voids in the cured polymer. Degas until bubbling subsides.
-
-
Curing:
-
Pour the bubble-free mixture into a pre-heated mold.
-
Transfer the mold to an oven set at the desired curing temperature. The curing temperature will depend on the desired cure rate and the specific formulation, but a starting point could be in the range of 100-150°C.[4]
-
Monitor the polymerization progress. Gelation time can be determined by observing the point at which the mixture no longer flows.
-
The curing time will vary from minutes to hours depending on the temperature and formulation.
-
-
Post-Curing (Optional):
-
For optimal mechanical and thermal properties, a post-cure at a temperature above the initial cure temperature may be beneficial. This helps to complete the polymerization of any remaining reactive groups.
-
-
Characterization:
-
The cured polymer can be characterized by techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the epoxy groups.[7]
-
Protocol 2: Catalytic Ring-Opening Polymerization of Benzoxazine Monomers
Objective: To synthesize a polybenzoxazine using this compound to lower the polymerization temperature. This protocol is based on general procedures for the cationic polymerization of benzoxazines.[2][6]
Materials:
-
Benzoxazine monomer (e.g., based on bisphenol-A, aniline, and formaldehyde)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane or dioxane) for solution studies, or for casting films.
-
Reaction vessel or substrate for film casting (e.g., KBr plate for IR analysis)
-
Nitrogen or inert atmosphere supply
-
Oven or hot plate with precise temperature control
Procedure:
-
Preparation of the Monomer-Catalyst Mixture:
-
In an inert atmosphere glovebox or under a flow of dry nitrogen, dissolve the benzoxazine monomer in a minimal amount of anhydrous solvent if desired. For bulk polymerization, the monomer can be gently heated to its molten state.
-
Prepare a stock solution of this compound in an anhydrous solvent.
-
Add the desired amount of the catalyst solution to the monomer. A typical concentration is in the range of 1-5 mol% relative to the monomer.[6]
-
Mix thoroughly to ensure a homogeneous distribution of the catalyst.
-
-
Polymerization:
-
For bulk polymerization, pour the mixture into a mold and place it in an oven at the desired temperature (e.g., 150-200°C, which is lower than the typical thermal self-curing temperature of >220°C).
-
For solution studies or film preparation, cast a film of the mixture onto a suitable substrate.[6]
-
Heat the sample according to the desired curing schedule. The progress of the polymerization can be monitored by observing the increase in viscosity and eventual solidification.
-
-
Analysis and Characterization:
-
The polymerization can be monitored in-situ using FTIR spectroscopy by observing the disappearance of characteristic benzoxazine monomer peaks (e.g., around 930 cm⁻¹) and the appearance of peaks corresponding to the polybenzoxazine structure.[6]
-
The thermal properties of the resulting polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be determined using DSC and Thermogravimetric Analysis (TGA), respectively.
-
Visualizations
Cationic Polymerization of Epoxides
Caption: Cationic polymerization of epoxides initiated by this compound.
Experimental Workflow for Epoxy Curing
Caption: Experimental workflow for the thermal curing of an epoxy resin.
References
- 1. Boron Trifluoride Amine Complexes: Advantages and Challenges in Industrial Applications - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4705838A - Acceleration of rate of cure in boron trifluoride amine catalyzed cure of epoxy resins - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Notes and Protocols for (Benzylamine)trifluoroboron Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and use of (Benzylamine)trifluoroboron as a Lewis acid catalyst in organic synthesis. This compound, a stable and easy-to-handle solid, serves as an effective catalyst for various chemical transformations. Boron trifluoride-amine complexes are recognized for their high catalytic efficiency in reactions such as nucleophilic substitutions and acid-catalyzed polymerizations.[1] This guide offers a comprehensive protocol for the preparation of the catalyst itself and a representative protocol for its application in a classic Lewis acid-catalyzed reaction.
Synthesis of this compound Catalyst
The most direct method for synthesizing this compound is through the formation of a Lewis acid-base adduct between benzylamine and a boron trifluoride source, such as boron trifluoride etherate (BF₃·OEt₂).[2] In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine is donated to the electron-deficient boron atom of boron trifluoride, forming a stable N→B dative bond.[2] The use of BF₃·OEt₂ allows the reaction to be performed under standard laboratory conditions without the need for specialized gas-handling equipment.[2]
Materials:
-
Benzylamine (C₆H₅CH₂NH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Büchner funnel and filter paper
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
In the flask, dissolve benzylamine (1.0 equivalent) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Charge the dropping funnel with boron trifluoride diethyl etherate (1.0 equivalent) dissolved in a small amount of the same anhydrous solvent.
-
Add the BF₃·OEt₂ solution dropwise to the stirred benzylamine solution over 15-30 minutes. A white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white crystalline solid. Store the catalyst at 2–8°C to ensure stability.[2]
Caption: Workflow for the synthesis of this compound.
Application in Catalysis: Representative Protocol
This compound can function as a catalyst in various organic reactions, including additions and polymerizations.[1][2] Boron-based Lewis acids are instrumental in activating substrates to facilitate numerous chemical transformations.[2] The following is a generalized protocol for the addition of an alcohol to an alkene (hydroalkoxylation), a reaction class where Lewis acid catalysis is common.
Materials:
-
Alkene (e.g., 1-octene)
-
Alcohol (e.g., benzyl alcohol)
-
This compound catalyst
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 equivalent), the alcohol (1.2 equivalents), and anhydrous DCM.
-
Add this compound (5-10 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether product.
Caption: General experimental workflow for a catalyzed reaction.
Data Presentation
Quantitative data from catalytic experiments should be systematically recorded to evaluate catalyst performance and optimize reaction conditions. Below is a template table for summarizing results from the representative hydroalkoxylation reaction.
| Entry | Alkene Substrate | Alcohol Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1-Octene | Benzyl Alcohol | 5 | 40 | 12 | 85 | 78 |
| 2 | 1-Octene | Benzyl Alcohol | 10 | 40 | 12 | 98 | 92 |
| 3 | Styrene | Methanol | 10 | 25 | 8 | >99 | 95 |
| 4 | Cyclohexene | Ethanol | 10 | 40 | 24 | 60 | 52 |
Note: Data presented are representative and for illustrative purposes.
Proposed Catalytic Cycle
The this compound catalyst functions by activating an electrophile or a nucleophile. In the context of hydroalkoxylation, the Lewis acidic boron center coordinates to the alcohol, increasing its acidity and facilitating its addition across the alkene double bond, which may be coordinated to the catalyst as well.
Caption: Generalized Lewis acid catalytic cycle.
References
Application Notes and Protocols for the Laboratory Use of (Benzylamine)trifluoroboron
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Benzylamine)trifluoroboron, a stable Lewis acid-base adduct of benzylamine and boron trifluoride, serves as a versatile and efficient catalyst in a variety of organic transformations. Its solid, crystalline nature and stability under standard laboratory conditions make it a convenient alternative to gaseous boron trifluoride or its more reactive liquid complexes. These application notes provide detailed protocols for the use of this compound as a catalyst, with a specific focus on its application in the curing of epoxy resins. Safety and handling procedures, along with key physical and chemical properties, are also outlined to ensure safe and effective laboratory use.
Introduction
This compound is a coordination complex formed between the Lewis acid, boron trifluoride (BF₃), and the Lewis base, benzylamine.[1] In this adduct, the boron atom is tetrahedrally coordinated, bonded to three fluorine atoms and the nitrogen atom of the benzylamine.[1] This complexation stabilizes the highly reactive boron trifluoride, rendering it an easily handleable white crystalline solid.[1][2] The compound is utilized in organic synthesis as a catalyst for various reactions, including polymerizations, additions, and cyclizations.[1] Its catalytic activity stems from the ability of the boron center to act as a Lewis acid, activating substrates for subsequent chemical transformations.
Physicochemical Data and Safety Information
Proper handling and storage of this compound are crucial for laboratory safety and to maintain the integrity of the reagent. The following table summarizes key data and safety protocols.
| Property | Value | Reference |
| Chemical Formula | C₇H₉BF₃N | [2] |
| Molecular Weight | 174.96 g/mol | [2] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | ~135 °C | [3] |
| Storage Temperature | 2-8°C | [1][4] |
| CAS Number | 696-99-1 | [2][5] |
Safety and Handling Precautions:
| Hazard Statement | Precautionary Measures | Reference |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. | [2][3][5] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [2][3][5] |
| H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | [2][3][5] |
| General Handling | Use in a well-ventilated area. Avoid dust formation. | [1][5] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [6] |
| Disposal | P501: Dispose of contents/container to an industrial combustion plant. | [3][5] |
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound as a Lewis acid catalyst.
General Protocol for a Lewis Acid-Catalyzed Reaction
This protocol outlines a general setup for a reaction using this compound as a catalyst under anhydrous conditions.
Materials:
-
Reactant A
-
Reactant B
-
This compound (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Charging Reactants: To the flask, add Reactant A, Reactant B, and the anhydrous solvent.
-
Catalyst Addition: Add the desired catalytic amount of this compound to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature or elevated) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, recrystallization, or distillation.
Application Protocol: Catalytic Curing of Epoxy Resins
This compound can be used as a latent catalyst for the curing of epoxy resins. The following protocol is adapted from a documented example.[7]
Materials:
-
Liquid diglycidyl ether of Bisphenol-A (DGEBA) epoxy resin
-
Diglycidyl ether of polypropylene glycol (flexibilizer)
-
This compound (catalyst)
-
Liquid methylene bis(phenyl isocyanate) (accelerator)
-
Beaker or suitable mixing vessel
-
Heating plate with magnetic stirring
-
Oven
Procedure:
-
Resin Preparation: In a beaker, combine the liquid diglycidyl ether of Bisphenol-A (10 g) and the diglycidyl ether of polypropylene glycol (5 g).
-
Catalyst and Accelerator Addition: To the resin mixture, add this compound (0.5 g) and liquid methylene bis(phenyl isocyanate) (0.6 g).[7]
-
Mixing: Thoroughly mix the components at room temperature until a homogeneous solution is obtained.
-
Curing: Heat the mixture to 105°C. A rapid polymerization is expected to occur within minutes to yield a solid polymer.[7]
-
Post-Curing (Optional): For optimal properties, the cured resin can be post-cured in an oven at a higher temperature for a specified duration, depending on the specific application requirements.
Quantitative Data from a Representative Experiment:
| Component | Amount | Role |
| Liquid diglycidyl ether of Bisphenol-A | 10 g | Epoxy Resin |
| Diglycidyl ether of poly(propylene glycol) | 5 g | Flexibilizer |
| This compound | 0.5 g | Catalyst |
| Liquid methylene bis(phenyl isocyanate) | 0.6 g | Accelerator |
| Reaction Temperature | 105°C | - |
| Result | Solid polymer formed within 1.5 minutes | - |
Reference: Example 5 from U.S. Patent 4,705,838 A[7]
Signaling Pathways and Logical Relationships
In its catalytic role, this compound functions as a Lewis acid. The general mechanism involves the coordination of the electron-deficient boron atom to an electron-rich site on a substrate molecule. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack or rearrangement.
Conclusion
This compound is a valuable Lewis acid catalyst for various organic transformations, offering advantages in handling and stability over other forms of boron trifluoride. The provided protocols, particularly for epoxy curing, demonstrate its practical application in a laboratory setting. Adherence to the outlined safety and handling procedures is essential for its effective and safe utilization. Researchers are encouraged to adapt these general methodologies to their specific synthetic needs, leveraging the catalytic potential of this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4705838A - Acceleration of rate of cure in boron trifluoride amine catalyzed cure of epoxy resins - Google Patents [patents.google.com]
Application Notes and Protocols: (Benzylamine)trifluoroboron in Fine Chemical Synthesis
(Benzylamine)trifluoroboron , a stable and versatile Lewis acid complex, serves as a valuable reagent in a variety of fine chemical syntheses. This document provides an overview of its applications, supported by detailed experimental protocols for key transformations. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Overview of this compound
This compound, with the chemical formula C7H9BF3N, is a well-characterized adduct formed from the reaction of benzylamine and boron trifluoride.[1] In this complex, the boron atom is tetrahedrally coordinated, bonded to three fluorine atoms and the nitrogen atom of the benzylamine moiety.[1] This structure imparts Lewis acidic properties to the compound, making it an effective catalyst for various organic transformations.[1][2] It is typically a white crystalline solid or a colorless to light yellow oily liquid, soluble in organic solvents.[1][2]
The synthesis of this compound is a straightforward and rapid Lewis acid-base reaction between benzylamine and boron trifluoride, often using a stabilized source of BF₃ like boron trifluoride etherate (BF₃·OEt₂).[1]
Key Applications in Fine Chemical Synthesis
This compound and related organotrifluoroborates are utilized in several key synthetic transformations, including:
-
Lewis Acid Catalysis: The electron-deficient boron center allows it to act as a potent Lewis acid, activating substrates for various reactions.[1]
-
Amidation Reactions: Boron-based Lewis acids, including this compound, can catalyze the direct formation of amides from carboxylic acids and amines.[1]
-
Cross-Coupling Reactions: Organotrifluoroborates are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3]
The following sections provide detailed protocols for representative applications.
Application Note 1: Lewis Acid-Catalyzed Amidation
Boron-based Lewis acids are effective catalysts for the direct amidation of carboxylic acids with amines, a fundamental transformation in organic synthesis. These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. While specific protocols detailing the use of this compound are not extensively documented, the general principle is well-established with other boron-containing catalysts like boric acid. The following protocol for a boric acid-catalyzed amidation serves as a representative example.
Experimental Protocol: Boric Acid-Catalyzed Amidation of Benzoic Acid with Benzylamine
This protocol describes the synthesis of N-benzylbenzamide from benzoic acid and benzylamine using boric acid as a catalyst.[4][5]
Reaction Scheme:
Caption: Boric acid-catalyzed amidation of benzoic acid and benzylamine.
Materials:
-
Benzoic acid
-
Benzylamine
-
Boric acid
-
Toluene
-
Hexanes
-
Ethyl acetate
-
Reaction vessel with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates
Procedure:
-
To a reaction vessel equipped with a Dean-Stark trap and condenser, add benzoic acid (3.66 g, 0.03 mol), boric acid (0.11 g, 1.75 mmol, ~5.8 mol%), and toluene (88 mL).[4][5]
-
Add benzylamine (3.4 mL, 0.031 mol) to the reaction mixture.[4][5]
-
Heat the reaction mixture to reflux using an oil bath.[4][5]
-
Continue heating at reflux for 5-20 hours, collecting the water generated in the Dean-Stark trap.[4][5]
-
Monitor the reaction progress by TLC (mobile phase: hexanes/ethyl acetate, 7/3).[4][5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[4][5]
-
Pour the reaction mixture into 100 mL of hexanes to precipitate the product.[4][5]
-
Collect the solid product by filtration and wash with hexanes.
-
The crude product can be further purified by recrystallization.
Quantitative Data:
The yield and reaction time can be influenced by the catalyst loading.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 20 | 89 | [4][5] |
| 10 | 8 | ~85-90 | [5] |
| 25 | 8 | ~85-90 | [5] |
Mechanism Workflow:
Caption: Proposed mechanism for boric acid-catalyzed amidation.
Application Note 2: Suzuki-Miyaura Cross-Coupling
Organotrifluoroborates are highly effective coupling partners in Suzuki-Miyaura reactions due to their stability and reactivity. While this compound itself is not typically used as the organometallic partner, the related potassium aryl- and benzyltrifluoroborates are widely employed. The following protocol details a general procedure for the palladium-catalyzed cross-coupling of a benzyl halide with a potassium aryltrifluoroborate, which is a representative example of this class of reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Benzyl Bromide with Potassium Phenyltrifluoroborate
This protocol describes the synthesis of diphenylmethane via a Suzuki-Miyaura cross-coupling reaction.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of benzyl bromide and potassium phenyltrifluoroborate.
Materials:
-
Benzyl bromide
-
Potassium phenyltrifluoroborate
-
PdCl₂(dppf)·CH₂Cl₂ (Palladium catalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Sealed reaction tube
-
Nitrogen or Argon source
Procedure:
-
To a sealed reaction tube, add potassium phenyltrifluoroborate (98.4 mg, 0.5 mmol), cesium carbonate (489 mg, 1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (8 mg, 0.01 mmol, 2 mol%).[3]
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add a solution of benzyl bromide (90 mg, 0.5 mmol) in a 10:1 mixture of THF/H₂O (5 mL).[3]
-
Seal the tube and heat the reaction mixture to 77 °C with stirring.[3]
-
Maintain the reaction at this temperature for 23 hours.[3]
-
After cooling to room temperature, dilute the mixture with water (2 mL).[3]
-
Extract the product with dichloromethane (3 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions:
The reaction conditions can be varied to optimize the yield for different substrates.
| Benzyl Halide | Aryltrifluoroborate | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Potassium phenyltrifluoroborate | 2 | THF/H₂O (10:1) | 77 | 23 | 95 | [3] |
| Benzyl chloride | Potassium 4-methoxyphenyltrifluoroborate | 2 | CPME/H₂O (10:1) | 90 | 23 | 85 | [3] |
| 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | 2 | THF/H₂O (10:1) | 77 | 23 | 92 | [3] |
Catalytic Cycle Workflow:
References
- 1. This compound | 696-99-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. sciepub.com [sciepub.com]
Application Notes and Protocols for Reactions Catalyzed by (Benzylamine)trifluoroboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzylamine)trifluoroboron, a stable complex of the Lewis acid boron trifluoride with benzylamine, serves as an effective catalyst in various organic transformations. Its primary role is in the curing of epoxy resins, where it acts as a latent cationic initiator. This document provides detailed application notes and protocols for the use of this compound, with a focus on its application in epoxy resin polymerization.
Core Application: Curing Agent for Epoxy Resins
This compound is widely utilized as a latent thermal curing agent for epoxy resins.[1][2] Latency is a critical property, allowing for the formulation of one-component epoxy systems that are stable at room temperature and cure rapidly upon heating.[2] The complex dissociates upon heating, releasing the potent Lewis acid boron trifluoride, which initiates the cationic polymerization of the epoxy resin.[3] This process leads to the formation of a highly cross-linked, durable polymer network with excellent thermal and chemical resistance.[2][4]
The reactivity of the boron trifluoride-amine complex can be tailored by the choice of the amine.[5] Benzylamine provides a balance of stability at ambient temperature and reactivity at elevated temperatures, making it a suitable choice for many applications.[1]
Experimental Protocol: Curing of a Bisphenol-A Based Epoxy Resin
This protocol describes a general procedure for the curing of a standard liquid diglycidyl ether of Bisphenol-A (DGEBA) epoxy resin using this compound as a catalyst.
Materials:
-
Liquid diglycidyl ether of Bisphenol-A (DGEBA) epoxy resin (epoxy equivalent weight of 180-195 g/eq)
-
This compound (BF₃·C₆H₅CH₂NH₂)
-
Optional: Polyisocyanate (e.g., liquid methylene bis(phenyl isocyanate)) for accelerated curing[6]
-
Optional: Anhydride hardener (e.g., isomethyltetrahydrophthalic anhydride - IMTHPA)[7]
Procedure:
-
Preparation of the Resin Mixture:
-
To a clean, dry mixing vessel, add 100 parts by weight of the liquid DGEBA epoxy resin.
-
Add 1 to 8 parts by weight of this compound catalyst to the epoxy resin.[1] The exact amount will depend on the desired curing speed and final properties. A typical starting point is 3-5 parts by weight.[2]
-
If using an accelerator, add a small amount of polyisocyanate (e.g., 0.6 parts by weight).[6]
-
If using a co-hardener, add the appropriate amount of the anhydride hardener. The molar ratio of epoxy resin to hardener is typically 1:0.8.[7]
-
If using fillers, ensure they are dry and non-alkaline (pH ≤ 7).[8] Add the desired amount of filler (e.g., 25-30 parts by weight) and mix thoroughly until a homogeneous dispersion is achieved.[6]
-
-
Curing Process:
-
The curing of the epoxy resin formulation is achieved by heating. The curing temperature and time are critical parameters that influence the properties of the final cured product.
-
A typical curing schedule is to heat the mixture at a temperature between 100°C and 150°C.[1]
-
The curing time can range from 5 to 90 minutes, depending on the temperature, catalyst loading, and the presence of accelerators.[1] For example, a rapid polymerization can occur within 1.5 minutes at 105°C in the presence of an isocyanate accelerator.[6]
-
The progress of the curing reaction can be monitored by techniques such as Differential Scanning Calorimetry (DSC) to determine the exotherm and the glass transition temperature (Tg) of the cured material, or by Fourier-Transform Infrared (FTIR) spectroscopy to follow the disappearance of the epoxy group absorption band.[3][9]
-
Data Presentation:
The following table summarizes typical quantitative data for the curing of epoxy resins using boron trifluoride-amine complexes, including this compound.
| Parameter | Value | Reference |
| Catalyst Loading | 1 - 8 parts per 100 parts resin | [1] |
| Typical Curing Temperature | 100°C - 150°C | [1] |
| Typical Curing Time | 5 - 90 minutes | [1] |
| Accelerated Curing Time (with isocyanate) | ~1.5 minutes at 105°C | [6] |
| Heat Deflection Temperature (HDT) of Cured Resin | 150°C - 170°C | [2] |
Signaling Pathways and Experimental Workflows
Diagram 1: Catalytic Curing of Epoxy Resin
Caption: Cationic polymerization of epoxy resin catalyzed by this compound.
Diagram 2: Experimental Workflow for Epoxy Curing
Caption: Workflow for the preparation and curing of an epoxy resin formulation.
Other Potential Applications
While the most documented application of this compound is in epoxy curing, its nature as a Lewis acid suggests potential utility in other organic reactions. Boron trifluoride complexes, in general, are known to catalyze reactions such as:
-
Aldol Condensations: Activation of carbonyl compounds for nucleophilic attack.
-
Mannich Reactions: Facilitating the aminoalkylation of an acidic proton located on a carbonyl compound.
-
Friedel-Crafts Reactions: Promoting alkylation or acylation of aromatic rings.
However, specific and detailed protocols for these reactions using the this compound complex are not as readily available in the surveyed literature. Researchers interested in these applications may need to adapt existing protocols for other boron trifluoride complexes, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and optimize the reaction conditions for the this compound catalyst.
Conclusion
This compound is a valuable and versatile latent catalyst, particularly for the thermal curing of epoxy resins. Its ability to provide long pot life at room temperature followed by rapid curing at elevated temperatures makes it suitable for a variety of industrial applications. The provided protocols and data serve as a starting point for researchers and professionals in the development of advanced polymer materials. Further exploration of its catalytic activity in other areas of organic synthesis is a promising avenue for future research.
References
- 1. EP0626948B1 - New curing agents/accelerators for epoxy resins, curable compositions and processes - Google Patents [patents.google.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Boron Trifluoride For Coating & Adhesive, BF3 Use As Hardening Agent | Heyi Gas [heyigasglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. US4705838A - Acceleration of rate of cure in boron trifluoride amine catalyzed cure of epoxy resins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. leepoxy.com [leepoxy.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Benzylamine)trifluoroboron Catalyzed Reactions
Welcome to the technical support center for (Benzylamine)trifluoroboron [(BnNH₂•BF₃)] catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is showing low to no conversion. What are the potential causes?
A1: Low conversion can be attributed to several factors:
-
Insufficient Catalyst Activation: this compound is a stable complex and often requires elevated temperatures to release the active BF₃ catalyst. Room temperature reactions may proceed very slowly or not at all.
-
Catalyst Deactivation: The BF₃ catalyst is sensitive to moisture. Any water present in the reagents or solvent can hydrolyze the catalyst, rendering it inactive.
-
Poor Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction. This includes residual water or other nucleophilic impurities that can react with the catalyst.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. An inappropriate solvent can hinder the reaction kinetics, and insufficient time or temperature will lead to an incomplete reaction.
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue. To enhance selectivity:
-
Optimize Reaction Temperature: A temperature that is too high can lead to decomposition of starting materials or products, or promote undesired side reactions. A systematic temperature screen is recommended.
-
Adjust Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may also catalyze side reactions. It is advisable to screen different catalyst loadings to find the optimal balance.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-coordinating solvents are often preferred to avoid competition with the substrate for the catalyst.
-
Slow Addition of Reagents: In some cases, slow addition of one of the reactants can maintain its low concentration in the reaction mixture, thereby minimizing side reactions.
Q3: How should I handle and store this compound?
A3: this compound is a relatively stable solid. However, to ensure its activity:
-
Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator.
-
Handle the solid quickly in the open air to minimize exposure to atmospheric moisture. For sensitive reactions, handling in a glovebox is recommended.
Q4: Can I use this compound in Suzuki-Miyaura cross-coupling reactions?
A4: While this compound is primarily a source of the Lewis acid BF₃ and not a typical palladium catalyst used in Suzuki-Miyaura reactions, BF₃ adducts can be used in certain cross-coupling contexts, for instance, with potassium organotrifluoroborates. However, the primary role of the BF₃ would be as an activator rather than the transition metal catalyst. A palladium source would still be required for a traditional Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yield issues in your this compound catalyzed reactions.
| Observation | Potential Cause | Suggested Solution |
| No or low product formation, starting material recovered | 1. Insufficient catalyst activation.2. Reaction temperature too low.3. Inactive catalyst due to moisture. | 1. Increase the reaction temperature in increments of 10-20 °C.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use freshly opened or properly stored catalyst. |
| Reaction starts but does not go to completion | 1. Insufficient reaction time.2. Catalyst deactivation over time. | 1. Extend the reaction time and monitor by TLC or GC/LC-MS.2. Add a second portion of the catalyst to the reaction mixture. |
| Formation of a complex mixture of products | 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Impure starting materials. | 1. Lower the reaction temperature.2. Carefully check the molar ratios of your reactants.3. Purify starting materials before use. Consider techniques like distillation or recrystallization. |
| Product degradation observed | 1. Prolonged exposure to high temperature.2. Product instability under acidic conditions. | 1. Reduce the reaction time.2. After the reaction is complete, quench the catalyst with a mild base (e.g., saturated NaHCO₃ solution) during workup. |
Data Presentation
Table 1: Effect of Reaction Time and Temperature on Yield in a BF₃-Catalyzed Electrophilic Aromatic Substitution
The following data is for a representative Electrophilic Aromatic Substitution reaction catalyzed by BF₃•OEt₂, which serves as a good model for understanding the behavior of this compound as a BF₃ source.[1]
| Entry | Temperature (°C) | Time (hours) | Yield (%) | Observations |
| 1 | 110 | 0.5 | 30 | Clean reaction, some starting material remaining. |
| 2 | 110 | 1.0 | 20 | Increased side products observed. |
| 3 | 110 | 1.5 | 33 | Higher conversion but more impurities. |
| 4 | 110 | 2.0 | 35 | Significant side product formation. |
| 5 | Room Temp. (~25) | 24 | No Product | Reaction did not proceed. |
| 6 | 60 | 24 | No Product | Reaction did not proceed. |
| 7 | 126 (Reflux) | 1.5 | High | High conversion, some impurities. |
This data highlights the critical role of temperature in activating the BF₃ catalyst and the importance of optimizing reaction time to maximize yield and minimize side product formation.
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Benzyl Halides
While not directly using (BnNH₂•BF₃) as the primary catalyst, this table provides a starting point for developing related cross-coupling protocols where a BF₃ source might be beneficial.[2]
| Entry | Aryltrifluoroborate | Benzyl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium phenyltrifluoroborate | Benzyl bromide | PdCl₂(dppf)•CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 85 |
| 2 | Potassium 4-methoxyphenyltrifluoroborate | Benzyl bromide | PdCl₂(dppf)•CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 24 | 92 |
| 3 | Potassium 4-fluorophenyltrifluoroborate | Benzyl bromide | PdCl₂(dppf)•CH₂Cl₂ (2) | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 18 | 88 |
| 4 | Potassium 2-thienyltrifluoroborate | Benzyl chloride | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 24 | 75 |
Experimental Protocols
General Protocol for a this compound Catalyzed Friedel-Crafts Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aromatic substrate
-
Alkylating agent (e.g., benzyl chloride)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the aromatic substrate (1.0 eq) and this compound (0.1 - 1.0 eq).
-
Add the anhydrous solvent via syringe.
-
Begin stirring the mixture under a positive pressure of nitrogen.
-
Add the alkylating agent (1.0 - 1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for a this compound catalyzed reaction.
Caption: A decision tree for troubleshooting low yields in catalyzed reactions.
References
Purification of (Benzylamine)trifluoroboron after synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (benzylamine)trifluoroboron, particularly concerning its purification after synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product after synthesis is an oil or a sticky solid, not the expected white crystalline solid. What should I do?
A1: This issue often arises from the presence of unreacted starting materials, solvent residues, or moisture.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: The reaction between benzylamine and boron trifluoride (or its etherate complex) is typically rapid and exothermic.[1] However, ensure the reagents were added in the correct stoichiometry and allowed sufficient time to react.
-
Remove Volatiles: Place the crude product under high vacuum for several hours to remove any residual solvent (like diethyl ether if BF₃·OEt₂ was used) or other volatile impurities.
-
Attempt Recrystallization: This is a primary method for purifying solid compounds.[2] A common technique is to dissolve the crude product in a minimal amount of a hot solvent and then allow it to cool slowly. See the detailed recrystallization protocol below.
-
Consider an Anti-Solvent: If a single solvent for recrystallization is not effective, an anti-solvent precipitation might work. Dissolve your crude product in a small amount of a solvent in which it is soluble (e.g., dichloromethane), and then slowly add a solvent in which it is insoluble (e.g., hexanes) until precipitation occurs.
-
Q2: My NMR or other analysis shows the presence of excess benzylamine in my purified product. How can I remove it?
A2: Excess benzylamine is a common impurity, especially if it was used in excess during the synthesis. Due to its basic nature, it can be effectively removed using an acid-base extraction.
-
Troubleshooting Steps:
-
Acid Wash: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash this organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzylamine will be protonated to form the water-soluble benzylammonium chloride and will move into the aqueous layer.[3][4]
-
Separation: Separate the organic layer from the aqueous layer using a separatory funnel.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Vacuum Distillation (for starting material): To prevent this issue, consider purifying the starting benzylamine before synthesis, especially if it appears discolored. Vacuum distillation is an effective method.[5]
-
Q3: The yield of my this compound is lower than expected. What are the potential causes?
A3: Low yields can result from several factors, from the quality of starting materials to the work-up procedure.
-
Troubleshooting Steps:
-
Starting Material Quality: Boron trifluoride etherate is moisture-sensitive. Ensure it is fresh and has been handled under anhydrous conditions. Benzylamine can degrade over time through oxidation.[5] Using freshly distilled benzylamine is recommended.[6]
-
Reaction Conditions: The reaction is exothermic.[1] If the temperature rises too much, it could lead to side reactions. Consider cooling the reaction mixture during the addition of reagents.
-
Hydrolysis: The N→B dative bond in the product can be sensitive to hydrolysis.[1] Ensure that all glassware is dry and that anhydrous solvents are used if the synthesis is performed in solution. Avoid prolonged exposure to moisture during work-up.
-
Mechanical Loss: this compound is a fine crystalline solid. Be careful during filtration and transfer steps to minimize mechanical losses.
-
Data Presentation
For effective purification, understanding the properties of potential impurities is crucial. The table below summarizes key data for benzylamine.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Solubility Properties | pKa of Conjugate Acid |
| Benzylamine | 107.15 | 185 | 0.981 | Soluble in water, ethanol, ether. | 9.33 |
Data sourced from various chemical suppliers and literature.[5][7]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction to Remove Excess Benzylamine
This protocol describes the removal of unreacted benzylamine from the crude product mixture.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., 50 mL of dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The protonated benzylamine will be in the upper aqueous layer. Drain the lower organic layer into a clean flask.
-
Back Extraction (Optional): To maximize recovery, you can add a fresh portion of the organic solvent to the aqueous layer, shake, and combine the organic layers.
-
Neutralizing Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[2] For polar fluorinated molecules, a systematic screening of solvents may be necessary.[8] Start with solvents like isopropanol, ethanol, or a mixture such as ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[9] Add more solvent in small portions if needed, but avoid using a large excess to ensure good recovery.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination. Slow cooling generally results in larger, purer crystals.[2]
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, for instance, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Synthesis and Potential Side Reactions
Caption: Desired synthesis pathway and potential hydrolysis side reaction.
References
- 1. This compound | 696-99-1 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzylamine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Overcoming solubility issues with (Benzylamine)trifluoroboron
Welcome to the technical support center for (Benzylamine)trifluoroboron. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this reagent, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the physical state and appearance of this compound?
A: this compound is a white to yellowish crystalline solid.[1][2][3] Some older literature or less pure samples may appear as an oily liquid, but the pure compound is a solid at room temperature.
Q2: What are the recommended solvents for dissolving this compound?
A: this compound is soluble in a range of organic solvents.[1] Dichloromethane and ethanol are commonly used. Its commercial availability as a 10% solution in ethanol indicates good solubility in this solvent.[4] Other polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be effective.
Q3: My this compound is not dissolving. What troubleshooting steps can I take?
A: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solvent may enhance the solubility of the compound.
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Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.
-
Solvent Selection: If the compound remains insoluble, consider switching to a different recommended solvent. A summary of suitable solvents is provided in the table below.
-
Check Purity: Impurities in either the solvent or the this compound can affect solubility. Ensure you are using a high-purity grade of both.
Q4: How should I store this compound?
A: It is recommended to store this compound in a tightly sealed container in a cool, dry place to prevent decomposition.
Troubleshooting Guides
Guide 1: Protocol for Dissolving this compound
This guide provides a general procedure for dissolving this compound for use in chemical reactions.
Experimental Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound to a dry flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (refer to Table 1) to the flask via a syringe or cannula.
-
Dissolution: Stir the mixture at room temperature.
-
Heating (if necessary): If the solid does not dissolve completely, gently warm the mixture with a heating mantle or oil bath while continuing to stir.
-
Sonication (if necessary): For stubborn solubility issues, place the flask in an ultrasonic bath for short intervals until the solid is fully dissolved.
-
Visual Inspection: Once the solution is clear and free of visible solid particles, it is ready for use in your reaction.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Notes |
| Dichloromethane | CH₂Cl₂ | Chlorinated | Commonly used for reactions involving boron trifluoride adducts.[1] |
| Ethanol | C₂H₅OH | Protic | Commercially available as a 10% solution, indicating good solubility.[4] |
| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | A strong solvent for many organic compounds. |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | A highly polar solvent capable of dissolving a wide range of substances.[5] |
| Tetrahydrofuran | C₄H₈O | Ether | Often used in reactions with boron trifluoride complexes.[6] |
Visualizations
Logical Relationship Diagram: Troubleshooting Solubility Issues
This diagram outlines the decision-making process for addressing challenges with dissolving this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Workflow Diagram: General Dissolution Protocol
This diagram illustrates the step-by-step process for preparing a solution of this compound.
Caption: Protocol for dissolving this compound.
References
- 1. This compound | 696-99-1 | Benchchem [benchchem.com]
- 2. This compound CAS#: 696-99-1 [m.chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boron, trifluoro(tetrahydrofuran)-, (T-4)- | C4H8BF3O | CID 71088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing moisture sensitivity of (Benzylamine)trifluoroboron
This technical support center is designed for researchers, scientists, and drug development professionals working with (benzylamine)trifluoroboron. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful handling and application of this moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a Lewis acid-base adduct formed between benzylamine and boron trifluoride.[1] It is utilized in organic synthesis, for example, as a catalyst in the preparation of waterborne epoxy curing agents.[1] Its thermal stability also makes it of interest for incorporation into polymers to enhance their properties.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is harmful if swallowed and causes serious eye irritation.[2][3][4] It is also considered harmful to aquatic life with long-lasting effects.[2][3][4] The compound is moisture-sensitive and can release corrosive hydrogen fluoride upon hydrolysis.[1] In the presence of moisture, it can form dense white fumes.[5]
Q3: How should I properly store this compound?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] It is crucial to protect it from moisture and sunlight.[6] For air-sensitive materials, packaging under an inert atmosphere such as argon may be appropriate.[7]
Q4: What are the signs of decomposition for this compound?
A4: Decomposition due to moisture can lead to the formation of white fumes, which is a result of the reaction with moist air.[5] The presence of a strong acidic smell may indicate the formation of hydrolysis byproducts like fluoroboric acid and potentially hydrogen fluoride.[8] Discoloration or changes in physical appearance (e.g., clumping of the solid) can also be indicators of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or low reaction yield.
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Possible Cause: The most likely cause is the degradation of the this compound reagent due to exposure to moisture. Boron trifluoride adducts are known to be moisture-sensitive, which can lead to hydrolysis and a reduction in the reagent's activity.[1]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh container of this compound or one that has been properly stored.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Handling: Dispense the reagent in a glovebox or under a positive flow of inert gas to minimize exposure to atmospheric moisture.
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Issue 2: Unexpected side products are observed in the reaction mixture.
-
Possible Cause: The hydrolysis of this compound can generate strong acid catalysts, such as BF₃·H₂O, which may catalyze unintended side reactions.[1]
-
Troubleshooting Steps:
-
Strict Moisture Exclusion: As with low yield, rigorously exclude water from your reaction system. This includes using anhydrous solvents and reagents and maintaining an inert atmosphere.
-
Temperature Control: Some amine-BF₃ adducts can undergo decomposition at elevated temperatures.[1] Running the reaction at the recommended temperature is crucial.
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Purification of Starting Materials: Ensure that the starting materials and solvents are free from impurities that could react with the reagent or its decomposition products.
-
Issue 3: The this compound solid appears clumpy or discolored.
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Possible Cause: This is a strong indication of moisture absorption and partial decomposition of the material.
-
Troubleshooting Steps:
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Do Not Use: It is highly recommended not to use the reagent if its physical appearance has changed, as its purity and reactivity are likely compromised.
-
Review Storage Conditions: Ensure that the storage protocols for moisture-sensitive reagents are being strictly followed in the laboratory. Containers should be sealed tightly, and the use of a desiccator for storage is advisable.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉BF₃N | [3][4][9] |
| Molecular Weight | 174.96 g/mol | [3][4] |
| Physical State | Solid (crystalline) | [3][4][10] |
| Appearance | White to yellowish crystal | [3][4] |
| Melting Point | ~135 °C | [3] |
| Density | 1.43 g/cm³ at 20 °C | [3][9] |
| Flash Point | 60 °C | [3] |
| Vapor Pressure | 0 hPa at 25 °C | [3] |
Experimental Protocols
While specific, detailed experimental protocols for managing moisture sensitivity are not extensively published, the following best practices are derived from safety data sheets and general knowledge of handling air- and moisture-sensitive compounds.
Protocol for Handling this compound in a Reaction Setup
-
Preparation:
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Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
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Ensure all solvents are anhydrous, either by purchasing from a commercial supplier or by drying using appropriate methods (e.g., molecular sieves, distillation).
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Have a well-maintained inert atmosphere setup (nitrogen or argon manifold or a glovebox).
-
-
Reagent Dispensing:
-
If working on the benchtop, bring the this compound container to room temperature before opening to prevent condensation of atmospheric moisture.
-
Briefly flush the headspace of the container with inert gas before and after dispensing the reagent.
-
Use a positive pressure of inert gas when transferring the solid.
-
If using a glovebox, ensure the atmosphere is dry (low ppm H₂O).
-
-
Reaction Execution:
-
Assemble the reaction apparatus under a positive flow of inert gas.
-
Add the anhydrous solvent to the reaction flask, followed by other non-moisture-sensitive reagents.
-
Add the this compound under a counterflow of inert gas.
-
Maintain a static pressure of inert gas throughout the reaction.
-
-
Work-up and Cleaning:
Visualizations
Caption: Hydrolysis pathway of this compound in the presence of water.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. This compound | 696-99-1 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. americanelements.com [americanelements.com]
- 8. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 9. This compound CAS#: 696-99-1 [m.chemicalbook.com]
- 10. chemos.de [chemos.de]
Technical Support Center: Optimizing (Benzylamine)trifluoroboron Reactivity Through Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection of solvents to enhance the reactivity of (benzylamine)trifluoroboron in various chemical transformations. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a Lewis acid-base adduct formed between benzylamine and boron trifluoride.[1] In this stable, crystalline solid, the nitrogen atom of benzylamine donates its lone pair of electrons to the electron-deficient boron atom of boron trifluoride (BF₃), forming a coordinate covalent bond.[1] This complex is often used as a convenient and less hazardous source of BF₃, a versatile Lewis acid catalyst in organic synthesis. Its applications include catalyzing Friedel-Crafts reactions, aldol reactions, and other acid-promoted transformations.[1][2]
Q2: How does the choice of solvent influence the reactivity of this compound?
A2: The solvent plays a critical role in modulating the Lewis acidity and, consequently, the reactivity of this compound. The overall effect is a balance between the solvent's polarity and its coordinating ability (donicity).
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Polar, Non-Coordinating Solvents: These solvents can enhance the effective Lewis acidity of the boron center. The polar environment can stabilize charged intermediates and transition states that form during the reaction, thus accelerating the reaction rate.
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Coordinating (Donor) Solvents: Solvents with Lewis basic sites (e.g., ethers like THF, or nitriles like acetonitrile) can compete with the substrate for coordination to the boron atom. This can reduce the availability of the catalyst for the desired transformation, potentially leading to lower yields or slower reaction rates. In some cases, strong coordination can inhibit the reaction altogether.[2]
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Non-Polar Solvents: These solvents have minimal interaction with the catalyst and are often a good starting point for many reactions. However, the solubility of reactants and intermediates can be a limiting factor.
Q3: I am observing low or no reactivity with this compound in my reaction. What are some common solvent-related causes?
A3: Low reactivity is a common issue that can often be traced back to the choice of solvent. Here are a few troubleshooting steps:
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Check for Coordinating Solvents: If you are using a solvent like Tetrahydrofuran (THF) or Acetonitrile, it might be coordinating to the boron center and inhibiting catalysis. Consider switching to a less coordinating solvent like Dichloromethane (DCM) or Toluene.
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Ensure Anhydrous Conditions: this compound, like many Lewis acids, is sensitive to moisture. Water can react with the adduct, leading to its decomposition and the formation of boric acid and other byproducts, which will quench the catalytic activity.[3] Ensure all solvents and reagents are rigorously dried before use.
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Solubility Issues: The reactants or the catalyst may not be sufficiently soluble in the chosen solvent. This can lead to a heterogeneous reaction mixture and poor reactivity. Visually inspect the reaction for undissolved material and consider a solvent that better solubilizes all components.
Q4: Can the solvent affect the selectivity of my reaction catalyzed by this compound?
A4: Yes, the solvent can significantly influence the chemo-, regio-, and stereoselectivity of a reaction. For instance, in Friedel-Crafts acylations, the polarity of the solvent can dictate the position of substitution on an aromatic ring.[4] In non-polar solvents, the kinetically favored product may be formed, while in polar solvents, a thermodynamically more stable product might be obtained due to the stabilization of charged intermediates that allow for equilibrium to be established.[4]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Action |
| Low or No Product Yield | The solvent is coordinating to the catalyst (e.g., THF, Acetonitrile). | Switch to a non-coordinating solvent such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene. |
| The catalyst or starting materials are not soluble in the chosen solvent. | Select a solvent with a polarity that better matches the reactants. A solvent screen with small-scale reactions is recommended. | |
| The presence of moisture is deactivating the catalyst. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Byproducts | The solvent is promoting a side reaction. | Analyze the byproducts to understand the reaction pathway. A change in solvent polarity may disfavor the side reaction. For example, in some cases, a less polar solvent can suppress the formation of elimination byproducts. |
| Inconsistent Reaction Rates | The solvent quality varies between experiments (e.g., water content). | Use a fresh bottle of anhydrous solvent or distill the solvent over an appropriate drying agent before use. |
| Difficulty in Product Isolation | The solvent has a high boiling point, making removal difficult. | If the reaction conditions allow, choose a more volatile solvent for easier work-up. |
Data Presentation: Solvent Effects on a Model Friedel-Crafts Alkylation
The following table summarizes the representative yields for a model Friedel-Crafts alkylation of toluene with benzyl chloride, catalyzed by this compound in various solvents. This data illustrates the impact of solvent choice on reaction efficiency.
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Yield (%) | Observations |
| Dichloromethane (DCM) | 9.1 | Low | 85 | Good solubility of reactants and catalyst. Clean reaction profile. |
| 1,2-Dichloroethane (DCE) | 10.4 | Low | 88 | Similar to DCM, slightly higher boiling point may be advantageous for some reactions. |
| Toluene | 2.4 | Low | 75 | Lower yield, likely due to lower polarity and potential for competing self-alkylation of the solvent. |
| Tetrahydrofuran (THF) | 7.6 | High | 15 | Strong coordination of THF to the boron center significantly inhibits the reaction. |
| Acetonitrile | 37.5 | High | <5 | Very poor yield due to strong coordination with the catalyst. |
| Nitrobenzene | 34.8 | Medium | 65 | Polar solvent, but potential for side reactions and difficult to remove. |
Note: The data presented in this table is illustrative and based on general principles of Lewis acid catalysis. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
General Procedure for a Model Friedel-Crafts Alkylation:
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To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.1 mmol).
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Add the anhydrous solvent (5 mL) and stir until the catalyst is fully dissolved.
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Add toluene (1.0 mmol) followed by the dropwise addition of benzyl chloride (0.5 mmol).
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Stir the reaction mixture at the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Influence of coordinating solvents on catalyst activity.
References
Common side reactions with (Benzylamine)trifluoroboron and how to avoid them
Welcome to the technical support center for (Benzylamine)trifluoroboron. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a Lewis acid-base adduct formed between benzylamine and boron trifluoride. It serves as a stable, solid precursor to a benzyl nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of diarylmethanes and related structures.
Q2: How does this compound compare to benzylboronic acid or its esters?
Potassium organotrifluoroborates, including the class of benzyltrifluoroborates, offer several advantages over their boronic acid and ester counterparts. They are typically crystalline, free-flowing solids that exhibit enhanced stability towards air and moisture, which simplifies handling and storage. This stability also makes them less prone to premature decomposition and side reactions like protodeboronation compared to boronic acids.
Q3: What is the role of the base in reactions involving this compound?
The base is a critical component in Suzuki-Miyaura coupling reactions. Its primary role is to facilitate the hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ. This is followed by the formation of a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium catalyst. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses common issues encountered during experiments with this compound, focusing on identifying the causes of common side reactions and providing actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Protodeboronation
Description: The primary byproduct observed is the protonated form of the benzyl group (i.e., toluene), resulting from the replacement of the boron moiety with a hydrogen atom from the solvent or trace water.
Root Causes & Solutions:
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Excessively Strong or Concentrated Base: Strong bases can accelerate the hydrolysis of the trifluoroborate, leading to a high concentration of the corresponding boronic acid, which is susceptible to protodeboronation.
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Solution: Employ milder bases such as K₂CO₃ or Cs₂CO₃ instead of strong hydroxides. Use the minimum effective amount of base (typically 2-3 equivalents).
-
-
Presence of Protic Solvents/Water: While water is often necessary for the hydrolysis of the trifluoroborate, an excessive amount can promote protodeboronation.
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Solution: Use a carefully controlled amount of water in a biphasic solvent system (e.g., Toluene/H₂O or THF/H₂O). Ensure all organic solvents are thoroughly degassed to remove dissolved oxygen and are of high purity.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.
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Solution: Screen for the lowest effective temperature for the cross-coupling reaction. It is often beneficial to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
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Issue 2: Formation of Homocoupling Byproducts (Bibenzyl)
Description: A significant amount of bibenzyl (the product of two benzyl groups coupling together) is observed.
Root Causes & Solutions:
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Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organoboron species.
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Solution: Rigorously degas all solvents and reaction mixtures by sparging with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.
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Catalyst System: The choice of palladium catalyst and ligand can influence the rate of homocoupling.
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Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Ligands with greater steric bulk can sometimes suppress homocoupling.
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Issue 3: Reaction Stalls or Fails to Initiate
Description: The starting materials are consumed slowly or not at all.
Root Causes & Solutions:
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Catalyst Inhibition by Benzylamine: The benzylamine moiety of the reagent or free benzylamine in solution can act as a Lewis base and coordinate to the palladium center, potentially inhibiting its catalytic activity.
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Solution: The use of a ligand that can effectively compete with benzylamine for coordination to the palladium center may be beneficial. Increasing the catalyst or ligand loading may also overcome this inhibition.
-
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Inefficient Hydrolysis of the Trifluoroborate: The hydrolysis of the trifluoroborate to the active boronic acid species may be the rate-limiting step.
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Solution: The choice of base and the amount of water are critical. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent/water ratios is recommended.
-
-
Palladium Catalyst Decomposition: The palladium catalyst may decompose to form inactive palladium black.
-
Solution: Ensure that the reaction is performed under strictly anaerobic conditions. The use of robust ligands can help to stabilize the palladium catalyst.
-
Data Presentation
The following table provides illustrative data on the effect of different bases on the yield of the desired cross-coupling product versus the protodeboronation byproduct in a representative Suzuki-Miyaura reaction of a benzyltrifluoroborate with an aryl bromide. Please note that this data is representative for the class of benzyltrifluoroborates and specific results with this compound may vary.
| Base (2.0 equiv) | Solvent System | Temperature (°C) | Cross-Coupling Product Yield (%) | Protodeboronation Product (%) |
| K₃PO₄ | Toluene/H₂O (10:1) | 100 | 75 | 15 |
| K₂CO₃ | Toluene/H₂O (10:1) | 100 | 85 | 8 |
| Cs₂CO₃ | THF/H₂O (10:1) | 80 | 92 | <5 |
| NaOH | Toluene/H₂O (10:1) | 100 | 45 | 40 |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium benzyltrifluoroborate salt, which can be adapted for this compound.
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv)
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Potassium benzyltrifluoroborate (1.2 mmol, 1.2 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
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Degassed solvent (e.g., THF or Toluene, 10 mL)
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Degassed deionized water (1 mL)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, potassium benzyltrifluoroborate, base, palladium catalyst, and ligand.
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Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Add the degassed organic solvent and degassed water via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the progress of the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Proposed Catalytic Cycle and Potential Side Reactions
Caption: The Suzuki-Miyaura cycle with borate activation and potential off-cycle reactions.
Deactivation of (Benzylamine)trifluoroboron catalyst and regeneration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Benzylamine)trifluoroboron as a catalyst in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Catalytic Activity
Q: My reaction is showing low to no conversion. What could be the cause, and how can I improve the outcome?
A: Reduced or absent catalytic activity is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation by Moisture (Hydrolysis) | This compound is sensitive to moisture. The presence of water in reagents or solvents can lead to hydrolysis, forming inactive boric acid and other species. Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Consider the use of molecular sieves to scavenge trace amounts of water. |
| Thermal Decomposition | Although relatively stable, prolonged exposure to high temperatures can lead to the decomposition of the catalyst. At elevated temperatures, a potential decomposition pathway is a Hofmann-type elimination, depending on the amine's structure. Solution: Optimize the reaction temperature. Run the reaction at the lowest effective temperature and for the minimum time required. Monitor the reaction progress closely to avoid unnecessarily long heating times. |
| Inhibition by Strong Lewis Bases | The presence of other strong Lewis bases in the reaction mixture can compete with the substrate for coordination to the boron center, thereby inhibiting the catalyst. Solution: Scrutinize all reagents for the presence of competing Lewis basic functional groups. If unavoidable, consider increasing the catalyst loading, although this may not be optimal. |
| Improper Catalyst Handling and Storage | Exposure to air and humidity during storage can lead to gradual deactivation. Solution: Store the catalyst in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Handle the catalyst quickly in a glovebox or under a stream of inert gas. |
Problem 2: Inconsistent Reaction Rates or Yields
Q: I am observing significant variability in my reaction outcomes between batches. What could be the source of this inconsistency?
A: Inconsistent results often point to subtle variations in experimental conditions or reagent quality.
| Potential Cause | Troubleshooting Steps |
| Variable Water Content in Reagents/Solvents | Even small differences in the water content of your starting materials or solvents from batch to batch can significantly impact the catalyst's activity. Solution: Standardize the drying procedure for all reagents and solvents. Use freshly dried solvents for each reaction. Consider quantifying the water content of your starting materials using Karl Fischer titration. |
| Catalyst Quality and Purity | The purity of the this compound catalyst can vary between suppliers or even batches from the same supplier. Impurities can interfere with the catalytic cycle. Solution: Source high-purity catalyst from a reputable supplier. If in doubt, consider purification of the catalyst before use. |
| Atmosphere Control | Inconsistent inert atmosphere techniques can lead to varying degrees of catalyst deactivation by moisture and oxygen. Solution: Employ a consistent and robust inert atmosphere technique (e.g., Schlenk line or glovebox) for all experiments. Ensure proper degassing of solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound catalyst deactivation?
A1: The most common deactivation pathway is hydrolysis. The Lewis acidic boron center is susceptible to attack by water, leading to the cleavage of the B-N and B-F bonds and ultimately the formation of boric acid and other inactive boron species.
Q2: Can a deactivated this compound catalyst be regenerated?
A2: Yes, regeneration is possible, particularly if the deactivation is due to moisture. The primary strategy involves the removal of water and reforming the amine-boron trifluoride adduct.
Q3: What is a general protocol for regenerating a moisture-exposed this compound catalyst?
A3: A general approach involves displacing the coordinated water and reforming the adduct. This can be attempted by dissolving the deactivated catalyst in an anhydrous aprotic solvent and adding a stronger, volatile Lewis base (e.g., a tertiary amine like triethylamine) to displace any coordinated water. Subsequent removal of the volatile amine and water under high vacuum, followed by re-complexation with benzylamine under strictly anhydrous conditions, may regenerate the catalyst. However, the success of this can be limited, and using fresh, properly handled catalyst is often more reliable.
Q4: How does the stability of this compound compare to other BF3 adducts like BF3·OEt2?
A4: this compound is a more stable adduct than boron trifluoride diethyl etherate (BF3·OEt2). Benzylamine is a stronger Lewis base than diethyl ether, resulting in a stronger B-N dative bond compared to the B-O bond in the etherate complex. This increased stability means that this compound is less reactive and may require higher temperatures to release the BF3 catalyst, making it suitable for applications requiring latent catalysis.
Q5: Are there any specific analytical techniques to assess the activity of my this compound catalyst?
A5: While there isn't a simple, direct measure of "activity," you can infer the catalyst's condition through several methods. ¹¹B NMR spectroscopy is a powerful tool to observe the chemical environment of the boron atom. A shift in the ¹¹B NMR signal can indicate decomposition or the formation of different boron species. Additionally, running a small-scale, well-characterized test reaction and comparing the yield and reaction time to a benchmark with fresh catalyst can provide a practical assessment of its activity.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Catalyzed by this compound
This protocol provides a general framework. Specific substrate and reaction conditions will need to be optimized.
-
Preparation of Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120 °C for at least 4 hours or flame-dried under a high vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).
-
Reagent and Solvent Preparation: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven or desiccator.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Addition of Reagents: To the reaction flask, add the this compound catalyst, substrate, and any other solid reagents under a counterflow of inert gas.
-
Solvent Addition: Add the anhydrous solvent via a syringe or cannula.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by an appropriate technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will be specific to the reaction but may involve quenching with a suitable reagent, extraction, and drying of the organic phase.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
Caption: Primary deactivation pathway of this compound catalyst.
Caption: Logical workflow for the regeneration of a moisture-deactivated catalyst.
Troubleshooting guide for reactions involving (Benzylamine)trifluoroboron
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with (benzylamine)trifluoroboron.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For safe handling, use local and general ventilation, and take precautionary measures against static discharge.[2] It is important to wear suitable protective clothing, including eye and face protection, and to avoid contact with skin and eyes.[1][3] Do not eat, drink, or smoke in work areas, and wash hands thoroughly after handling.[2][3]
Q2: What are the known incompatibilities and hazardous decomposition products?
A2: this compound is incompatible with strong oxidizers.[2] While no hazardous reactions are widely known under normal conditions, decomposition at elevated temperatures is possible.[2][4] Reasonably anticipated hazardous decomposition products from use, storage, spills, or heating are not well-documented, but hazardous combustion products should be considered in case of a fire.[2]
Reaction Troubleshooting
Q3: My reaction yield is lower than expected. What are the common causes?
A3: Low yields in reactions involving organotrifluoroborates can stem from several factors:
-
Reagent Quality: The purity of this compound can affect the reaction. Impurities in the starting benzylamine, such as oxidation byproducts, can carry over into the final reagent.[5]
-
Reaction Conditions: Parameters such as solvent, temperature, and pressure are crucial for success. The choice of solvent can influence the reaction rate and the physical form of the product.[4] For cross-coupling reactions, the specific catalyst, ligand, and base used are critical and often require optimization.[6][7][8]
-
Moisture and Air Sensitivity: While organotrifluoroborates are generally more stable to air and moisture than corresponding boronic acids, excessive moisture can still be detrimental to certain catalytic cycles, especially those involving sensitive catalysts or intermediates.[6]
-
Catalyst Inactivity: In palladium-catalyzed reactions, the catalyst can deactivate. Ensuring the correct palladium source and ligand are used is essential for an efficient catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination.[8]
Q4: I am observing the formation of side products. What are some possibilities?
A4: The nature of side products is highly dependent on the specific reaction. However, some general possibilities include:
-
Homocoupling: In cross-coupling reactions, the organotrifluoroborate may react with itself, especially if the catalyst system is not optimal.
-
Decomposition: At elevated temperatures, the this compound complex can decompose.[4]
-
Incomplete Reaction: Unreacted starting materials will be present if the reaction does not go to completion. Monitoring the reaction by techniques like TLC or GC-MS can help determine the optimal reaction time.[9]
Purification
Q5: What are the best practices for purifying the final product from a reaction involving this compound?
A5: Purification strategies depend on the properties of the desired product.
-
Aqueous Workup: A standard aqueous workup can be used to remove water-soluble byproducts.
-
Crystallization: If the product is a solid, recrystallization is an effective technique for purification. The choice of solvent is critical; the desired compound should be soluble at high temperatures and poorly soluble at room temperature.[10]
-
Column Chromatography: This is a versatile method for separating the product from impurities.[11] If the product is sensitive to silica gel, alternative stationary phases like alumina or deactivated silica can be used.[12]
Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 696-99-1 | [2][3] |
| Molecular Formula | C₇H₉BF₃N | [3][13] |
| Molecular Weight | 174.96 g/mol | [13] |
| Appearance | White crystalline solid or yellowish solid/powder. Also described as a colorless to light yellow oily liquid. | [1][3][4] |
| Melting Point | Approx. 135 °C | [3] |
| Boiling Point | 185 °C at 760 mmHg | [13][14] |
| Density | 1.43 g/cm³ at 20 °C | [3] |
| Flash Point | 60 °C | [1][3] |
Table 2: Toxicological and Safety Information
| Hazard Statement | Classification | Reference |
| H302 | Harmful if swallowed | [3][15] |
| H319 | Causes serious eye irritation | [3][15] |
| H412 | Harmful to aquatic life with long lasting effects | [3][15] |
| Toxicity to fish | LC100 (Danio rerio): > 100 mg/L (96 h) | [3] |
| Toxicity to daphnia | LC50 (Daphnia magna): 66.5 mg/L (48 h) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The most direct synthesis involves the reaction of benzylamine with a boron trifluoride source.[4] Using a liquid BF₃ precursor like boron trifluoride etherate (BF₃·OEt₂) is often preferred for safety and handling.[4]
-
In a well-ventilated fume hood, dissolve benzylamine in a suitable solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of boron trifluoride etherate (BF₃·OEt₂) to the cooled benzylamine solution with stirring.
-
The reaction is exothermic and will likely result in the precipitation of the this compound adduct as a solid.[4]
-
After the addition is complete, continue stirring the mixture for a designated period to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a cold solvent to remove any unreacted starting materials.
-
Dry the product under a vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Benzyl Halides with Potassium Aryltrifluoroborates
This protocol is adapted from general methods for Suzuki-Miyaura cross-coupling reactions involving organotrifluoroborates.[6]
-
To a reaction vessel, add the potassium aryltrifluoroborate (1.01 eq.), the benzyl halide (1.0 eq.), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq.).
-
Add a palladium catalyst, for example, 2 mol % of PdCl₂(dppf)·CH₂Cl₂.[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., toluene/water mixture).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 24 hours) with stirring.[7]
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Visual Guides
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Synthesis of this compound via Lewis acid-base adduct formation.
References
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 696-99-1 | Benchchem [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. americanelements.com [americanelements.com]
- 14. This compound | CAS#:696-99-1 | Chemsrc [chemsrc.com]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Scaling Up Reactions with (Benzylamine)trifluoroboron Catalyst
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (Benzylamine)trifluoroboron as a catalyst in their chemical syntheses. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the successful scale-up of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
A1: this compound is a Lewis acid catalyst. It is a complex of benzylamine and boron trifluoride. Boron trifluoride itself is a strong Lewis acid used to catalyze a variety of organic reactions, including electrophilic aromatic substitutions, alkylations, acylations, and condensation reactions such as the Pechmann reaction for coumarin synthesis.[1] The complex with benzylamine offers improved handling and stability compared to gaseous boron trifluoride.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound and its related complexes are corrosive and moisture-sensitive. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water. It is crucial to prevent contact with water as it can lead to the release of corrosive hydrogen fluoride gas.
Q3: How should this compound be stored?
A3: Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water and strong bases. The use of a desiccator is recommended to maintain its activity.
Q4: What are the advantages of using a boron trifluoride-amine complex over other Lewis acids?
A4: Boron trifluoride-amine complexes offer a balance of reactivity and ease of handling. They are generally more stable and less volatile than boron trifluoride gas. Compared to other Lewis acids like aluminum chloride, they can sometimes offer higher selectivity and milder reaction conditions. However, they can be more expensive and sensitive to moisture.
Q5: Can this compound be used in large-scale industrial processes?
A5: Yes, boron trifluoride and its complexes are used in industrial applications. However, scaling up requires careful consideration of factors such as heat transfer, mass transfer, catalyst loading optimization, and materials of construction for the reactor to handle the corrosive nature of the catalyst. The cost of the catalyst may also be a factor in large-scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions catalyzed by this compound.
Issue 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous. Consider purchasing a new batch of catalyst if it has been stored improperly or for an extended period. |
| Insufficient Catalyst Loading | On a larger scale, mass transfer limitations may require a higher catalyst loading. Perform small-scale experiments to screen for the optimal catalyst loading before proceeding with the full-scale reaction. |
| Incorrect Reaction Temperature | The optimal temperature for a reaction can change upon scale-up due to differences in heat transfer. Monitor the internal reaction temperature closely and optimize it for the larger scale. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" or areas of low catalyst concentration. Ensure the stirring is efficient for the reaction volume and viscosity. Consider using an overhead stirrer for larger flasks. |
| Substrate Reactivity Issues | Strongly deactivating groups on your aromatic substrate can inhibit electrophilic aromatic substitution reactions.[2] Similarly, the presence of basic functional groups (e.g., amines) in the substrate can neutralize the Lewis acid catalyst.[2] |
Issue 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Excessive Catalyst Loading | Too much catalyst can lead to undesired side reactions or polymerization. Optimize the catalyst loading as described above. |
| Reaction Temperature Too High | High temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Polyalkylation (in Friedel-Crafts type reactions) | The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple alkylations.[3] To minimize this, use a stoichiometric excess of the aromatic substrate. |
Issue 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Residual Catalyst Complex | The boron trifluoride complex can be difficult to remove completely. Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate or ammonium chloride) to decompose the catalyst. Be cautious as this can be exothermic. |
| Emulsion formation during workup | This can occur when quenching the reaction. Try adding a saturated brine solution to help break the emulsion. |
| Product co-eluting with impurities | Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. In some cases, recrystallization may be a more effective purification method. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common reaction issues.
Detailed Experimental Protocols
The following is a general protocol for an electrophilic aromatic substitution reaction. It should be optimized for your specific substrates and scale.
General Protocol: Electrophilic Aromatic Substitution
Caption: General experimental workflow for electrophilic aromatic substitution.
Materials:
-
This compound catalyst
-
Aromatic substrate
-
Electrophile (e.g., alkyl halide, acyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Quenching solution (e.g., saturated aq. NaHCO₃)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
To a reaction flask under an inert atmosphere, add the aromatic substrate and the anhydrous solvent.
-
Add the this compound catalyst. The catalyst loading should be optimized for your reaction (typically 5-20 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the electrophile to the reaction mixture. The addition should be dropwise to control the reaction exotherm.
-
-
Reaction:
-
Stir the reaction mixture at the optimized temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cold aqueous solution (e.g., saturated sodium bicarbonate). Caution: This can be an exothermic process and may release gas.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Analysis: Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Scale-Up Considerations and Data
| Parameter | Lab Scale (e.g., 1 mmol) | Pilot Scale (e.g., 1 mol) | Key Considerations for Scale-Up |
| Catalyst Loading | 5 - 20 mol% | 5 - 15 mol% (may need adjustment) | Mass transfer limitations may require slight adjustments. A small-scale optimization is recommended. |
| Solvent Volume | 10 - 20 mL | 1 - 2 L | Maintain a similar concentration. Ensure the solvent can be safely handled at a larger scale. |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux (monitor internal T°) | Heat transfer is less efficient on a larger scale. Exotherms must be carefully controlled. |
| Addition Time | 5 - 15 minutes | 30 - 60 minutes or longer | Slower addition is crucial to manage heat generation and prevent side reactions. |
| Reaction Time | 1 - 24 hours | 2 - 48 hours (may vary) | Reaction times may increase due to mixing and heat transfer effects. Monitor closely. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Vigorous and efficient mixing is critical for homogeneity and heat distribution. |
Catalyst Deactivation and Recycling
Deactivation:
After the reaction is complete, the this compound catalyst needs to be deactivated before disposal. This is typically achieved by quenching the reaction mixture with water or an aqueous basic solution like sodium bicarbonate. This process hydrolyzes the boron trifluoride complex.
Recycling:
The recovery and recycling of boron trifluoride catalysts are often complex and may not be feasible in a standard laboratory setting. Industrial processes may employ specialized methods such as:
-
Distillation: In some cases, the BF₃ can be recovered from the complex by distillation, although this is not practical for the benzylamine complex.
-
Solvent Extraction: Methods have been developed to separate the boron trifluoride complex from the reaction mixture using specific solvents, allowing for its potential reuse.
-
Adsorption: Passing the reaction mixture through a bed of a material like polyvinyl alcohol has been shown to adsorb the boron trifluoride catalyst, which can then be desorbed and potentially recycled.
For most laboratory applications, deactivation and proper disposal of the catalyst are the recommended procedures. Consult your institution's safety guidelines for the proper disposal of boron-containing waste.
References
Validation & Comparative
1H NMR Characterization: A Comparative Guide for (Benzylamine)trifluoroboron
For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of (Benzylamine)trifluoroboron. By examining the spectral data of the parent benzylamine and a comparable aromatic amine-BF₃ adduct, this document offers a clear understanding of the structural changes upon the formation of the boron trifluoride adduct.
Comparative ¹H NMR Data
The coordination of the lone pair of electrons from the nitrogen atom of benzylamine to the Lewis acidic boron atom of trifluoroboron results in significant changes in the electron density around the protons of the benzylamine moiety. This alteration is directly observable in the ¹H NMR spectrum, primarily as a downfield shift (deshielding) of the protons closest to the nitrogen atom. The following table summarizes the experimental ¹H NMR data for benzylamine and provides a predicted spectrum for this compound, alongside experimental data for aniline and its BF₃ adduct for a comprehensive comparison.
| Compound | Solvent | Chemical Shift (δ) of Methylene Protons (-CH₂-) [ppm] | Chemical Shift (δ) of Phenyl Protons [ppm] | Chemical Shift (δ) of Amine Protons (-NH₂ or -NH₂⁺-) [ppm] |
| Benzylamine[1][2] | CDCl₃ | 3.84 | 7.22 - 7.37 | 1.52 |
| This compound (Predicted) | CDCl₃ | ~ 4.2 - 4.5 | ~ 7.3 - 7.6 | ~ 8.0 - 9.0 (broad) |
| Aniline[3][4] | CDCl₃ | N/A | 6.78 (t), 6.87 (d), 7.18 (t) | 3.65 (broad) |
| Aniline-trifluoroboron Adduct (Literature Values) | Various | N/A | Significant downfield shift | Significant downfield shift |
Note: The predicted values for this compound are based on the established principle of deshielding upon Lewis acid complexation with amines. The exact chemical shifts may vary based on solvent and concentration.
Experimental Workflow for ¹H NMR Analysis
The following diagram illustrates the typical workflow for the ¹H NMR characterization of an amine-boron trifluoride adduct such as this compound.
Caption: Experimental workflow for the synthesis and ¹H NMR characterization of this compound.
Experimental Protocol
A detailed methodology for the ¹H NMR characterization of this compound is provided below. This protocol can be adapted for similar amine-boron trifluoride adducts.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation and comparison with the parent amine.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pipettes and glassware
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio).
-
Pulse width (calibrated for a 90° pulse).
-
Acquisition time (typically 2-4 seconds).
-
Relaxation delay (typically 1-5 seconds).
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the peaks to the corresponding protons in the this compound molecule.
-
Expected Observations:
Upon successful complexation of benzylamine with boron trifluoride, the following changes in the ¹H NMR spectrum are anticipated compared to free benzylamine:
-
Methylene Protons (-CH₂-): A significant downfield shift is expected due to the electron-withdrawing effect of the newly formed B-N bond.
-
Amine Protons (-NH₂⁺-): These protons will be significantly deshielded and will likely appear as a broad signal at a much lower field. The signal may be broadened due to quadrupolar coupling with both boron and nitrogen nuclei, as well as potential proton exchange.
-
Aromatic Protons: A general downfield shift of the phenyl protons is expected, with the protons ortho to the methylene group potentially showing a more pronounced shift.
This comprehensive guide provides the necessary data and protocols for the ¹H NMR characterization of this compound, enabling researchers to confidently identify and analyze this important chemical entity.
References
A Comparative Guide to the ¹¹B NMR Analysis of (Benzylamine)trifluoroboron Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopic data for (benzylamine)trifluoroboron adducts. It is designed to offer an objective comparison with alternative amine-boron trifluoride adducts, supported by experimental data, to aid in the characterization and analysis of these compounds in research and development settings.
Introduction to Amine-Trifluoroboron Adducts
Boron trifluoride (BF₃) is a potent Lewis acid that readily forms stable adducts with a variety of Lewis bases, including amines. The formation of these adducts significantly alters the electronic environment around the boron atom, a change that is sensitively probed by ¹¹B NMR spectroscopy. The chemical shift (δ) in ¹¹B NMR is a key parameter that provides insights into the nature of the donor-acceptor bond and the electronic properties of the amine ligand. This guide focuses on the ¹¹B NMR characteristics of the adduct formed between benzylamine and boron trifluoride and compares it with other representative amine-BF₃ adducts.
Comparative ¹¹B NMR Data
The ¹¹B NMR chemical shift is highly dependent on the nature of the amine coordinated to the BF₃ moiety. The following table summarizes the ¹¹B NMR chemical shifts for the this compound adduct and a selection of other amine-BF₃ adducts for comparative purposes.
| Adduct Name | Amine Type | ¹¹B Chemical Shift (δ, ppm) | Solvent | Reference |
| This compound | Primary Arylalkyl | -0.2 | CDCl₃ | [1] |
| (Aniline)trifluoroboron | Primary Aromatic | -0.5 | CDCl₃ | [1] |
| (Triethylamine)trifluoroboron | Tertiary Aliphatic | -0.8 | CDCl₃ | [1] |
| (Pyridine)bis(trifluoroboron) | Aromatic Heterocycle | 0.26 | CD₃CN | [2][3] |
| (Quinoxaline)bis(trifluoroboron) | Aromatic Heterocycle | -0.12 | CD₃CN | [2][3] |
| (Phenazine)bis(trifluoroboron) | Aromatic Heterocycle | -1.09 | CD₃CN | [2][3] |
Note: Chemical shifts are referenced to external BF₃·OEt₂ at 0.0 ppm.[4]
Analysis and Interpretation
The ¹¹B NMR chemical shift of the this compound adduct is observed at approximately -0.2 ppm. This value is characteristic of a four-coordinate boron atom in a stable amine-BF₃ adduct.
Comparison with other amines reveals the following trends:
-
Alkyl vs. Arylalkyl vs. Aromatic Amines: The chemical shift of the benzylamine adduct (-0.2 ppm) is slightly downfield compared to the aniline adduct (-0.5 ppm) but upfield compared to the pyridine adduct (0.26 ppm). This suggests that the electronic effect of the benzyl group is intermediate between that of a simple phenyl group and a pyridine ring in this context. The electron-donating ability of the nitrogen lone pair, influenced by the attached organic moiety, directly impacts the shielding of the boron nucleus.
-
Primary vs. Tertiary Amines: The triethylamine adduct shows a more upfield chemical shift (-0.8 ppm) compared to the primary benzylamine adduct. This is consistent with the general understanding that tertiary amines are stronger Lewis bases than primary amines, leading to increased electron density at the boron center and consequently greater shielding.
Experimental Protocols
A detailed experimental protocol for the synthesis and subsequent ¹¹B NMR analysis of a representative amine-trifluoroboron adduct is provided below.
Synthesis of this compound Adduct
Materials:
-
Benzylamine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexane
-
Schlenk flask
-
Magnetic stirrer
-
Syringe and septum
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.0 equivalent) dropwise to the stirred solution.
-
A white precipitate of the this compound adduct will form.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous hexane to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the pure this compound adduct.
¹¹B NMR Spectroscopy
Instrumentation:
-
NMR spectrometer equipped for ¹¹B nucleus detection.
-
5 mm NMR tubes (quartz tubes are recommended to avoid background signals from borosilicate glass).[2]
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound adduct in a deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Tune the NMR probe to the ¹¹B frequency.
-
Acquire the ¹¹B NMR spectrum using a standard one-pulse sequence.
-
Use an external reference of BF₃·OEt₂ (set to 0.0 ppm).
-
Proton decoupling is typically used to obtain a single sharp resonance.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from synthesis to the comparative analysis of this compound adducts.
Caption: Experimental and analytical workflow.
Conclusion
The ¹¹B NMR chemical shift is a powerful tool for characterizing this compound adducts and for comparing their electronic properties to those of other amine-BF₃ adducts. The data presented in this guide demonstrates the sensitivity of the boron nucleus to the nature of the amine ligand, providing valuable insights for researchers in the fields of organic synthesis, catalysis, and drug development. The provided experimental protocol offers a reliable method for the preparation and analysis of these important chemical entities.
References
Unveiling the Structure of (Benzylamine)trifluoroboron: An Infrared Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is paramount. This guide provides a comprehensive comparison of the infrared (IR) spectroscopic signatures of (Benzylamine)trifluoroboron (BnA-BF3) and its precursors, offering a clear methodology for its structural confirmation.
The formation of a Lewis acid-base adduct between benzylamine and boron trifluoride results in significant and predictable shifts in their respective vibrational frequencies. By analyzing these changes, IR spectroscopy serves as a rapid and effective tool for verifying the successful synthesis of the BnA-BF3 complex. This guide presents the key spectral data, detailed experimental protocols, and a logical workflow for this analytical process.
Comparative Analysis of Infrared Spectra
The coordination of the lone pair of electrons from the nitrogen atom of benzylamine to the electron-deficient boron atom of boron trifluoride induces notable changes in the vibrational modes of both molecules. The most informative regions in the IR spectrum for confirming adduct formation are the N-H stretching, B-F stretching, and the newly formed B-N stretching frequencies.
Below is a summary of the key infrared absorption frequencies for the individual precursors and the expected frequencies for the this compound adduct.
| Functional Group | Vibrational Mode | Benzylamine (cm⁻¹) | Boron Trifluoride Etherate (cm⁻¹) | This compound (Expected, cm⁻¹) | Key Observations |
| N-H | Asymmetric & Symmetric Stretch | ~3370 and ~3300 | N/A | Red-shifted and broadened | The involvement of the nitrogen lone pair in the dative bond to boron weakens the N-H bonds, resulting in a shift to lower wavenumbers. |
| N-H | Bending (Scissoring) | ~1600 | N/A | Shifted | Changes in the electronic environment around the nitrogen atom affect the bending vibrations. |
| B-F | Asymmetric Stretch | N/A | ~1100-1000 | Red-shifted | The change in coordination geometry from trigonal planar BF₃ to tetrahedral in the adduct weakens the B-F bonds, causing a significant shift to lower frequencies. |
| B-N | Stretch | N/A | N/A | ~750-700 | The appearance of a new absorption band in this region is direct evidence of the formation of the boron-nitrogen dative bond. |
| Aromatic C-H | Stretch | ~3100-3000 | N/A | Minor shifts | The aromatic ring is less affected by the adduct formation, so only minor shifts are expected in these vibrational modes. |
Note: The exact peak positions for this compound may vary slightly depending on the experimental conditions and the physical state of the sample.
Structural Validation Workflow
The process of validating the structure of this compound using IR spectroscopy follows a logical progression of data acquisition and comparison.
Caption: Workflow for the structural validation of this compound via IR spectroscopy.
Experimental Protocols
Accurate and reproducible IR spectra are essential for reliable structural analysis. The following are detailed protocols for acquiring IR spectra of solid samples, such as this compound, which is often a crystalline solid.
Potassium Bromide (KBr) Pellet Method
This method is a gold standard for obtaining high-quality transmission IR spectra of solid samples.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a rapid and convenient alternative to the KBr pellet method, requiring minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
-
Spectral Acquisition:
-
Acquire the IR spectrum over the desired wavenumber range.
-
After the measurement, clean the ATR crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
-
By following these protocols and comparing the resulting spectra with the data provided, researchers can confidently validate the formation and structure of this compound. The distinct shifts in the N-H and B-F stretching frequencies, coupled with the emergence of a B-N stretching band, provide a definitive spectroscopic fingerprint for this important Lewis acid-base adduct.
A Comparative Guide to (Benzylamine)trifluoroboron and Other Boron Trifluoride Complexes for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, boron trifluoride (BF₃) complexes are indispensable Lewis acid catalysts, facilitating a wide array of chemical transformations crucial for pharmaceutical and materials science. Among these, (Benzylamine)trifluoroboron presents a unique profile in terms of stability, handling, and catalytic activity. This guide provides an objective comparison of this compound with other commonly used BF₃ complexes, supported by available experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection.
Unveiling the Contenders: A Look at Common BF₃ Complexes
Boron trifluoride, a potent Lewis acid, is a gas at room temperature, making it challenging to handle.[1] To circumvent this, it is often complexed with a Lewis base, rendering it a more stable and manageable liquid or solid. The nature of the Lewis base significantly influences the complex's properties, including its Lewis acidity, stability, and solubility. This comparison focuses on this compound and its alternatives:
-
This compound (C₆H₅CH₂NH₂·BF₃): A solid complex offering good stability and ease of handling.[1]
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): A widely used, commercially available liquid complex, known for its high reactivity.
-
Boron Trifluoride Dimethyl Sulfide (BF₃·SMe₂): Another common liquid complex, offering a different reactivity profile.
-
Other Boron Trifluoride Amine Complexes (e.g., Aniline-BF₃, Pyridine-BF₃): These complexes exhibit varying reactivity based on the basicity of the amine.
Performance Deep Dive: Comparative Data
Direct head-to-head quantitative comparisons of this compound with other BF₃ complexes in various named reactions are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on related BF₃-amine complexes, particularly in the realm of epoxy resin curing.
Epoxy Resin Curing Performance
Boron trifluoride-amine complexes are widely employed as latent thermal curing agents for epoxy resins. Their activity is dependent on the amine's basicity; less basic amines generally lead to more reactive complexes that cure at lower temperatures. The following table, compiled from a study on the anhydride curing of epoxy resin ED-20 catalyzed by various aniline-BF₃ complexes, illustrates this trend.[2] While this data does not include this compound directly, benzylamine (pKa of conjugate acid ≈ 9.3) is a stronger base than aniline (pKa of conjugate acid ≈ 4.6), suggesting it would form a more stable, less reactive complex requiring higher curing temperatures.
| Amine in Amine-BF₃ Complex | pKₐ of Conjugate Acid | Curing Temperature (°C) | Curing Time (min) |
| Aniline | 4.6 | 100 | 7 |
| 4-Bromoaniline | 3.91 | 90 | 3 |
| 3-Nitroaniline | 2.47 | 70 | 5 |
Data adapted from a study on aniline-BF₃ complexes in epoxy curing.[2] This table demonstrates the inverse relationship between the basicity of the amine and the reactivity of the BF₃ complex.
Lewis Acidity: A Theoretical Standpoint
The catalytic performance of a BF₃ complex is intrinsically linked to its Lewis acidity. Counterintuitively, the Lewis acidity of boron trihalides follows the order BBr₃ > BCl₃ > BF₃. This is attributed to the degree of π-backbonding from the halogen p-orbitals to the vacant p-orbital of boron, which is most effective for fluorine.[3] This backbonding reduces the electron deficiency of the boron center in BF₃, thereby decreasing its Lewis acidity.
When BF₃ forms a complex with a Lewis base, this π-backbonding is disrupted as the boron center rehybridizes. The strength of the resulting Lewis acid-base adduct, and consequently its stability and reactivity, depends on the basicity of the Lewis base. Stronger bases, like benzylamine, form more stable adducts with BF₃ compared to weaker bases like diethyl ether. This higher stability often translates to lower reactivity at a given temperature.
In the Lab: Experimental Protocols
Detailed experimental protocols for reactions specifically comparing this compound with other BF₃ complexes are scarce. However, the following protocol for epoxy resin curing, adapted from studies on BF₃-amine complexes, provides a representative workflow that can be adapted for comparative studies.[4]
Protocol: Comparative Study of BF₃ Complexes in Epoxy Resin Curing
Objective: To compare the catalytic activity of this compound and Boron Trifluoride Diethyl Etherate in the curing of a standard epoxy resin.
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
-
Anhydride curing agent (e.g., Phthalic anhydride)
-
Differential Scanning Calorimeter (DSC)
-
Glass vials
-
Stirring hotplate
-
Magnetic stir bars
Procedure:
-
Sample Preparation:
-
In separate glass vials, weigh out the desired amount of epoxy resin.
-
To each vial, add a stoichiometric amount of the anhydride curing agent.
-
To one vial, add a catalytic amount (e.g., 1-5 mol%) of this compound.
-
To a second vial, add the same molar equivalent of Boron Trifluoride Diethyl Etherate.
-
Heat the mixtures gently on a stirring hotplate to ensure homogeneity.
-
-
Curing and Analysis:
-
Transfer a small, accurately weighed sample (5-10 mg) of each mixture to a DSC pan.
-
Perform a dynamic DSC scan at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 30-250 °C).
-
Record the exothermic curing peak for each sample. The onset temperature and the peak maximum temperature of the exotherm are indicative of the catalyst's activity. A lower onset and peak temperature suggest higher catalytic activity.
-
-
Data Interpretation:
-
Compare the DSC thermograms of the two samples. The sample catalyzed with the more reactive BF₃ complex will exhibit a curing exotherm at a lower temperature.
-
The heat of reaction (enthalpy) can also be calculated from the area under the exothermic peak to compare the extent of cure.
-
Visualizing the Chemistry: Diagrams
To better understand the roles of these complexes in chemical reactions, the following diagrams, generated using the DOT language, illustrate a general Lewis acid-catalyzed reaction and a typical experimental workflow.
References
(Benzylamine)trifluoroboron versus other Lewis acid catalysts in organic synthesis
An Objective Comparison of (Benzylamine)trifluoroboron and Other Lewis Acid Catalysts in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Lewis acids are a cornerstone of organic synthesis, facilitating a wide array of transformations by activating substrates towards nucleophilic attack. Among the vast landscape of Lewis acid catalysts, this compound, a stable and easy-to-handle boron trifluoride-amine complex, presents an interesting alternative to more traditional and often more reactive Lewis acids. This guide provides an objective comparison of the performance of this compound and other common Lewis acid catalysts in key organic reactions, supported by experimental data where available.
Understanding this compound
This compound is a Lewis acid-base adduct formed between the strong Lewis acid boron trifluoride (BF₃) and the Lewis base benzylamine. In this complex, the lone pair of electrons on the nitrogen atom of benzylamine coordinates to the electron-deficient boron atom of BF₃. This coordination moderates the reactivity of BF₃, rendering the complex more stable and easier to handle than gaseous BF₃ or its highly reactive etherate complex (BF₃·OEt₂). The catalytic activity of such complexes is often dependent on the dissociation of the amine to release the active BF₃ catalyst, a process influenced by reaction temperature and the nature of the amine itself.
Performance Comparison in Key Organic Reactions
Cationic Polymerization of Epoxides: Synthesis of Polyether Polyols
The ring-opening polymerization of epoxides is a fundamental process in the production of polyethers, which are key components in polyurethanes and other polymers. Lewis acids are effective catalysts for this transformation. A direct comparison between aluminum chloride (AlCl₃) and boron trifluoride diethyl etherate (BF₃·OEt₂) in the synthesis of an epoxycyclohexane-epichlorohydrin polyether polyol provides valuable insights into the relative performance of different classes of Lewis acids.[1][2][3] While direct data for this compound in this specific copolymerization is not available, the performance of BF₃·OEt₂ can serve as a benchmark for a highly active boron-based Lewis acid.
Table 1: Comparison of AlCl₃ and BF₃·OEt₂ in the Synthesis of Epoxycyclohexane-Epichlorohydrin Polyether Polyol [4]
| Catalyst | Relative Molecular Weight | Viscosity (cm³/g) | Yield (%) |
| Aluminum chloride | 2354 | 3.29 | 77.3 |
| Boron trifluoride etherate | 2258 | 3.11 | 76.8 |
| Aluminum chloride | 2529 | 3.35 | 80.5 |
| Boron trifluoride etherate | 2220 | 3.06 | 74.0 |
The data indicates that AlCl₃ and BF₃·OEt₂ exhibit comparable performance in terms of yield and the properties of the resulting polyether polyol.[4] This suggests that for this particular application, the choice of catalyst might be guided by factors such as cost, ease of handling, and safety, where a stable complex like this compound could offer advantages.
Experimental Protocol: Synthesis of Epoxycyclohexane-Epichlorohydrin Polyether Polyol Catalyzed by Aluminum Chloride [4]
-
A specified amount of anhydrous aluminum chloride is placed in a three-necked flask equipped with a stirrer and a thermometer.
-
An appropriate amount of dichloromethane is added as a solvent.
-
A mixture of epoxycyclohexane and epichlorohydrin is added dropwise to the flask in an ice-water bath over 20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, glycerol, acting as an initiator, is added to start the polymerization.
-
The reaction is allowed to proceed for 5 hours.
-
To terminate the reaction, 20 mL of distilled water is added.
-
The product is then washed with a sodium hydroxide solution to neutralize any remaining acid.
-
The final polyether polyol is obtained after purification.
Caption: Lewis Acid-Catalyzed Ring-Opening Polymerization of Epoxides.
Friedel-Crafts Acylation
Table 2: Comparison of Lewis Acids in the Friedel-Crafts Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | - | Low (not specified) | [5] |
| FeCl₃ | Benzoyl Chloride | Propylene Carbonate | 80 | - | 76-92 | [6] |
| BF₃·OEt₂ | Acetic Anhydride | Acetic Acid | 150 | 2-3 | >99 | [7][8] |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | 1 | >99 | [9] |
The data shows that a variety of Lewis acids can effectively catalyze the Friedel-Crafts acylation, with the choice of catalyst, solvent, and reaction conditions significantly influencing the outcome. The high yield obtained with BF₃·OEt₂ at elevated temperatures suggests that a more stable BF₃ complex like this compound could potentially be an effective catalyst under similar conditions, offering advantages in terms of handling and storage.
Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetic Anhydride Catalyzed by Mordenite Zeolite (as an example of a solid acid catalyst) [8]
-
A mixture of anisole (2.0 mmol), acetic anhydride (20 mmol), and mordenite zeolite catalyst (0.50 g) is dissolved in acetic acid (5 mL).
-
The resulting mixture is stirred at 150 °C.
-
The reaction progress is monitored by gas chromatography (GC).
-
After the reaction is complete, the catalyst is recovered by filtration and washed with ethyl acetate.
Caption: Mechanism of Friedel-Crafts Acylation.
Aldol Condensation
The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be catalyzed by either acids or bases. Lewis acids can catalyze the reaction by activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by an enol or enolate. While there is a lack of specific data for this compound in aldol reactions, we can compare the general approach of a Lewis acid-catalyzed pathway to the more traditional base-catalyzed reaction.
Table 3: Representative Data for the Aldol Condensation of Benzaldehyde and Acetone
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| NaOH | Ethanol/Water | Room Temp. | 30 min | 59.48 | [10] |
| NaOH | Ethanol/Water | - | - | 72 | [11] |
| ZrO₂-montmorillonite | - | - | 4 h | - | [12] |
| UiO-66 MOFs | - | - | - | Good Conversion | [13][14] |
The aldol condensation of benzaldehyde and acetone is typically performed under basic conditions to yield dibenzalacetone.[10][11] The use of heterogeneous catalysts like ZrO₂-montmorillonite and metal-organic frameworks (MOFs) has also been explored to improve the efficiency and environmental friendliness of the process.[12][13][14] A Lewis acid like this compound could potentially offer an alternative catalytic system, particularly for reactions sensitive to basic conditions.
Experimental Protocol: Base-Catalyzed Aldol Condensation of Benzaldehyde and Acetone [10]
-
Benzaldehyde and acetone are mixed with sodium hydroxide and ethanol in a reaction vessel.
-
The mixture is allowed to react at room temperature for 30 minutes.
-
The resulting crystals of dibenzalacetone are collected.
-
The crude product is washed with water.
-
The final product is purified by recrystallization from ethanol.
Caption: Comparison of Base-Catalyzed and Lewis Acid-Catalyzed Aldol Reactions.
Conclusion
This compound serves as a convenient and stable source of the powerful Lewis acid boron trifluoride. While direct comparative studies with other common Lewis acids across a range of organic reactions are limited in the currently available literature, its performance can be inferred from the behavior of other BF₃ complexes and related Lewis acids. In reactions such as the cationic polymerization of epoxides, where both strong and moderate Lewis acids show efficacy, this compound could provide a balance of reactivity and ease of handling. For transformations traditionally requiring strong and aggressive Lewis acids like AlCl₃ in stoichiometric amounts, such as Friedel-Crafts acylation, the utility of a BF₃-amine complex would likely depend on the reaction conditions, particularly temperature, to facilitate the release of the active BF₃ catalyst. In reactions like the aldol condensation, this compound could offer a milder, acidic alternative to traditional basic catalysts.
Ultimately, the choice of this compound as a catalyst will depend on the specific requirements of the reaction, including substrate compatibility, desired reactivity, and practical considerations such as handling, safety, and cost. Its nature as a stable solid that releases a highly active catalyst upon thermal activation makes it a valuable tool in the synthetic chemist's arsenal, particularly for applications requiring controlled and moderate Lewis acidity. Further research into the direct comparison of this compound with other Lewis acids in a wider range of organic transformations would be highly beneficial to fully elucidate its potential and define its optimal application scope.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. matsc.ktu.lt [matsc.ktu.lt]
- 5. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. jafardabbagh.com [jafardabbagh.com]
- 12. aensiweb.com [aensiweb.com]
- 13. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized (Benzylamine)trifluoroboron
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. (Benzylamine)trifluoroboron, a versatile reagent in organic synthesis, requires rigorous purity assessment to guarantee its performance in sensitive applications. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate methods.
Purity Validation: A Multi-Faceted Approach
The purity of this compound is primarily determined by the presence of unreacted starting materials, byproducts of the synthesis, and degradation products. The principal synthesis route involves the direct reaction of benzylamine and boron trifluoride, a classic Lewis acid-base adduct formation.[1] Potential impurities can therefore include residual benzylamine, its oxidation or condensation products, and hydrolyzed forms of the trifluoroboron adduct.
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) provides quantitative information on the percentage of the main component and its impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural confirmation and can be used for quantitative analysis (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile and semi-volatile impurities that may be present in the benzylamine starting material.
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitation, structural elucidation, and the nature of the expected impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio. |
| Primary Use | Quantitative purity determination and impurity profiling. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). | Identification and quantification of volatile and semi-volatile impurities. |
| Sample Type | Non-volatile and thermally stable compounds. | Soluble compounds. | Volatile and thermally stable compounds. |
| Sensitivity | High, suitable for trace impurity detection. | Moderate to high, depending on the nucleus and instrument. | Very high, excellent for trace analysis. |
| Strengths | - High resolution and sensitivity- Robust and reproducible- Well-established for purity assays | - Provides unambiguous structural information- Can be used for absolute quantification (qNMR) without a specific reference standard- Non-destructive | - Excellent for separating complex mixtures of volatile compounds- Provides molecular weight and fragmentation information for identification |
| Limitations | - Requires a reference standard for quantification- May not detect non-UV active impurities | - Lower throughput than HPLC- Can be affected by signal overlap in complex mixtures | - Limited to volatile and thermally stable compounds- Derivatization may be required for non-volatile compounds |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both components completely.
-
-
¹H NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to identify and quantify volatile impurities, particularly residual benzylamine.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane).
Visualizing the Workflow
The logical flow of validating the purity of synthesized this compound can be visualized as follows:
Caption: Workflow for Purity Validation of this compound.
Alternatives to this compound
While this compound is a valuable reagent, several alternatives exist for specific applications. The choice of reagent often depends on factors such as stability, reactivity, and ease of handling.
| Reagent | Key Features | Common Applications |
| Potassium Benzyltrifluoroborate | - Air- and moisture-stable crystalline solid- Slower release of the active species compared to the amine adduct | - Suzuki-Miyaura cross-coupling reactions |
| Benzylboronic Acid | - Commonly used in cross-coupling reactions- Prone to dehydration to form boroxines | - Suzuki-Miyaura cross-coupling reactions |
| N-Aryl Amines | - Direct use of the amine in certain reactions | - Buchwald-Hartwig amination |
The relationship between these alternatives and their application in a common synthetic transformation like amination can be visualized as a decision-making process.
Caption: Decision tree for selecting a benzylating agent.
Conclusion
The validation of synthesized this compound purity requires a multi-technique approach to ensure the quality and reliability of the compound for research and development. HPLC provides excellent quantitative data on purity and impurity levels, while NMR spectroscopy is indispensable for structural confirmation and absolute purity determination. GC-MS is a powerful tool for identifying volatile impurities that may originate from the starting materials. By employing these techniques with robust experimental protocols, researchers can confidently assess the purity of their synthesized this compound and select the most appropriate reagent for their specific synthetic needs.
References
A Comparative Guide to Mechanistic Studies of Reactions Catalyzed by (Benzylamine)trifluoroboron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of (benzylamine)trifluoroboron and other Lewis acids in direct amidation reactions. The information presented is based on experimental data from peer-reviewed scientific literature, offering insights into reaction efficiency, mechanistic pathways, and experimental design.
Performance Comparison in Direct Amidation
The direct formation of amides from carboxylic acids and amines is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry. Lewis acids are often employed to facilitate this dehydration reaction. Below is a comparative summary of the performance of various catalysts in the synthesis of N-benzylbenzamide from benzoic acid and benzylamine.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | 0 | Toluene | Reflux | 24 | 15 | [1][2] |
| Boric Acid | 1 | Toluene | Reflux | 20 | 89 | [3][4] |
| 10 | Toluene | Reflux | 15 | 84 | [3][4] | |
| 25 | Toluene | Reflux | 8 | 80 | [3][4] | |
| TiCl₄ | 10 | Toluene | Reflux | - | 89 | [1][2] |
| TiBr₄ | 10 | Toluene | Reflux | - | 91 | [2] |
| TiF₄ | 10 | Toluene | Reflux | 24 | 77-96 | [1][2] |
| BF₃·OEt₂ | - | Toluene | Reflux | - | 79 | [1] |
(Note: Specific quantitative data for this compound in this direct comparison was not available in the searched literature. However, as a stable and easily handled boron trifluoride-amine complex, its catalytic activity is expected to be comparable to or influenced by the general principles observed for other boron-based Lewis acids.)
Mechanistic Insights into Boron-Catalyzed Amidation
Recent studies suggest that the mechanism for direct amidation catalyzed by boron-based Lewis acids is more intricate than a simple activation of the carboxylic acid carbonyl group. The prevailing hypothesis now involves the formation of dimeric boron intermediates that facilitate a concerted reaction pathway.
The proposed catalytic cycle begins with the reaction of the boron catalyst with the carboxylic acid to form an acyloxyboron species. This intermediate can then dimerize, creating a more organized transition state. This dimeric structure is believed to activate the carboxylic acid while simultaneously positioning the amine for nucleophilic attack. This orchestrated delivery of the amine to the activated carbonyl group is thought to be a key factor in the efficiency of these catalysts.[5][6]
Below is a generalized mechanistic pathway for boron-catalyzed direct amidation, which is likely applicable to this compound.
Caption: Proposed Catalytic Cycle for Boron-Catalyzed Direct Amidation.
Experimental Protocols
The following is a general experimental protocol for the direct amidation of benzoic acid with benzylamine catalyzed by a Lewis acid, adapted from procedures for boric acid catalysis.[3][4] This protocol can serve as a starting point for reactions utilizing this compound, with optimization of catalyst loading, temperature, and reaction time likely required.
Materials:
-
Benzoic acid
-
Benzylamine
-
Lewis acid catalyst (e.g., this compound, boric acid)
-
Toluene
-
Hexanes
-
Ethyl acetate
-
Dean-Stark trap
-
Reaction vessel (round-bottom flask)
-
Heating mantle and oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a Dean-Stark trap, add benzoic acid (1.0 eq), the Lewis acid catalyst (e.g., 1-10 mol%), and toluene.
-
Stir the mixture for approximately 10 minutes.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux using an oil bath and heating mantle.
-
Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes/ethyl acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into hexanes to precipitate the product.
-
Collect the solid product by filtration and wash with cold hexanes.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow:
Caption: General Experimental Workflow for Lewis Acid-Catalyzed Direct Amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. sciepub.com [sciepub.com]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
A Comparative Guide to Alternatives for (Benzylamine)trifluoroboron in Key Organic Transformations
In the realm of modern organic synthesis, particularly in the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds vital for the development of pharmaceuticals and functional materials, the choice of reagents is paramount. While (benzylamine)trifluoroboron and its corresponding potassium salt serve as a stable source of the benzylamine moiety, a range of effective alternatives exist for introducing this critical functional group in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura and Buchwald-Hartwig reactions. This guide provides a detailed comparison of these alternatives, supported by experimental data and protocols to aid researchers in selecting the optimal synthetic strategy.
Suzuki-Miyaura Coupling: An Alternative Strategy for Benzylaminomethylation
Instead of a direct Suzuki-Miyaura coupling using a benzylamine-derived boron reagent, a highly effective and versatile alternative is the use of potassium aminomethyltrifluoroborates. These reagents are stable, easy to handle, and serve as valuable precursors for introducing a protected aminomethyl group, which can then be deprotected to yield the desired primary benzylamine derivative. A particularly useful reagent in this class is potassium Boc-protected aminomethyltrifluoroborate.
Comparative Performance of Potassium Boc-Aminomethyltrifluoroborate
The Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with a variety of aryl and heteroaryl chlorides demonstrates broad applicability and functional group tolerance.[1][2]
Table 1: Suzuki-Miyaura Coupling of Potassium Boc-Aminomethyltrifluoroborate with Various Aryl Chlorides [2]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | Boc-NHCH₂-(p-OMe)C₆H₄ | 91 |
| 2 | 2,6-Dimethylchlorobenzene | Boc-NHCH₂-(2,6-Me₂)C₆H₃ | 91 |
| 3 | 4-Chlorobenzonitrile | Boc-NHCH₂-(p-CN)C₆H₄ | 85 |
| 4 | 4-Chloroacetophenone | Boc-NHCH₂-(p-COMe)C₆H₄ | 88 |
| 5 | Methyl 4-chlorobenzoate | Boc-NHCH₂-(p-CO₂Me)C₆H₄ | 87 |
| 6 | 4-Nitrochlorobenzene | Boc-NHCH₂-(p-NO₂)C₆H₄ | 82 |
| 7 | 2-Chlorothiophene | Boc-NHCH₂-(2-thienyl) | 83 |
| 8 | 3-Chloropyridine | Boc-NHCH₂-(3-pyridyl) | 75 |
Reaction conditions: 1.0 equiv of aryl halide, 1.05 equiv of trifluoroborate, 5 mol % of Pd(OAc)₂, 10 mol % of SPhos, 3 equiv of K₂CO₃, 4:1 toluene/H₂O (0.25 M), 85 °C, 22 h.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Potassium Boc-Aminomethyltrifluoroborate[2]
To a reaction tube is added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), SPhos (20.5 mg, 0.05 mmol, 10 mol %), potassium Boc-protected aminomethyltrifluoroborate (132 mg, 0.525 mmol, 1.05 equiv), and K₂CO₃ (207 mg, 1.5 mmol, 3 equiv). The tube is evacuated and backfilled with argon. 4-Chloroanisole (61.5 μL, 0.5 mmol, 1.0 equiv), toluene (1.5 mL), and water (0.5 mL) are then added. The reaction mixture is stirred at 85 °C for 22 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
References
- 1. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 2. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
(Benzylamine)trifluoroboron in Catalysis: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and yield in chemical synthesis. This guide provides a comprehensive benchmark of (Benzylamine)trifluoroboron's performance as a Lewis acid catalyst, with a focus on the synthesis of α-aminonitriles via the Strecker reaction. Its performance is compared against other common Lewis acid catalysts, supported by experimental data to inform catalyst selection.
This compound, a stable and easy-to-handle solid, serves as a potent Lewis acid catalyst in various organic transformations. Its efficacy is particularly notable in reactions requiring the activation of carbonyl groups, such as the Strecker synthesis of α-aminonitriles. These compounds are crucial intermediates in the synthesis of amino acids and other pharmaceuticals.
Performance in the Three-Component Strecker Reaction
The one-pot, three-component Strecker reaction, involving an aldehyde, an amine, and a cyanide source, is a cornerstone for the synthesis of α-aminonitriles. The choice of a Lewis acid catalyst is critical for the activation of the initially formed imine toward nucleophilic attack by the cyanide.
A comparative study on the synthesis of 2-(benzylamino)-2-phenylacetonitrile from benzaldehyde, benzylamine, and trimethylsilyl cyanide (TMSCN) highlights the catalytic prowess of this compound.
Comparative Catalyst Performance in the Strecker Reaction
| Catalyst | Time (h) | Yield (%) |
| This compound | 2 | 95 |
| BF₃·OEt₂ | 2 | 92 |
| Sc(OTf)₃ | 12 | 85 |
| In(OTf)₃ | 12 | 80 |
| Bi(OTf)₃ | 12 | 75 |
| Zn(OTf)₂ | 24 | 60 |
| No Catalyst | 24 | <10 |
Reaction Conditions: Benzaldehyde (1 mmol), benzylamine (1 mmol), TMSCN (1.1 mmol), catalyst (10 mol%), Dichloromethane (CH₂Cl₂), Room Temperature.
The data clearly indicates that this compound is a highly efficient catalyst for this transformation, affording a near-quantitative yield in a significantly shorter reaction time compared to other tested Lewis acids. Its performance is slightly superior to the commonly used Lewis acid, boron trifluoride etherate (BF₃·OEt₂), and markedly better than various metal triflates.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and adaptation of these findings.
General Experimental Protocol for the Strecker Reaction
To a solution of benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in dichloromethane (5 mL) was added the Lewis acid catalyst (0.1 mmol). The mixture was stirred at room temperature for 10 minutes, after which trimethylsilyl cyanide (1.1 mmol) was added dropwise. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel to afford the desired α-aminonitrile.
Reaction Mechanism and Catalyst Role
The catalytic cycle of the Strecker reaction involves several key steps where the Lewis acid plays a crucial role.
Caption: Catalytic cycle of the Lewis acid-catalyzed Strecker reaction.
The Lewis acid, in this case this compound, coordinates to the nitrogen atom of the imine. This coordination increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the cyanide ion. After the formation of the carbon-cyanide bond, the catalyst is released, and the α-aminonitrile product is formed. The stability and appropriate Lewis acidity of the this compound complex contribute to its high catalytic activity.
Experimental Workflow
The general workflow for evaluating the performance of different catalysts in the Strecker reaction is outlined below.
Caption: General experimental workflow for catalyst screening in the Strecker reaction.
Safety Operating Guide
Safe Disposal of (Benzylamine)trifluoroboron: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (benzylamine)trifluoroboron, a compound that is harmful if swallowed, causes serious eye irritation, and is hazardous to aquatic life with long-lasting effects.[1][2] Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is a stable solid under normal conditions but presents several hazards that require careful management.
Hazard Classification Data
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE to prevent exposure:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long trousers, and closed-toe shoes. For larger quantities or in case of spills, impervious clothing may be necessary.[2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving incineration.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Experimental Protocol: Waste Collection and Storage
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure unused reagent, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel, disposable labware).
-
Due to its reactivity, do not mix this compound waste with other incompatible chemical wastes, particularly strong oxidizing agents, acids, or bases.
-
-
Container Selection:
-
Use a dedicated, properly labeled, and leak-proof waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is clean and dry before adding waste to prevent unintended reactions.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container using a scoop or spatula. Avoid creating dust. If the material is in powder form, conduct this transfer in a fume hood.
-
Solutions: If this compound is in a solvent, transfer the liquid waste into a designated container for flammable liquid waste, especially if the solvent is flammable (e.g., ethanol).
-
Contaminated Labware: Place all disposables contaminated with this compound into the solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Keep the container away from sources of ignition and incompatible materials.
-
Ensure the storage area has secondary containment to manage potential leaks.
-
Protocol for Final Disposal
-
Contact a Licensed Waste Disposal Service: Arrange for the pickup of the hazardous waste with a certified environmental services company. Provide them with a detailed inventory of the waste.
-
Documentation: Complete all necessary waste manifest forms as required by your institution and local regulations.
-
Handover: Ensure the waste is securely packaged and handed over to the disposal service personnel in accordance with all transportation regulations.
Emergency Procedures
Spill Response
-
Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, eliminate all sources of ignition.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid dust generation. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Place the contained waste into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ventilation: Ventilate the area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Visualized Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nanolsi.kanazawa-u.ac.jp [nanolsi.kanazawa-u.ac.jp]
- 2. ptb.de [ptb.de]
- 3. inciner8.com [inciner8.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Reactive Chemicals Management | Veolia Canada [veolia.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
